molecular formula C11H16ClNO2 B010288 Methyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride CAS No. 103565-40-8

Methyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride

Cat. No.: B010288
CAS No.: 103565-40-8
M. Wt: 229.7 g/mol
InChI Key: DPQPQVOUGGBIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-[4-(aminomethyl)phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9;/h2-5H,6-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQPQVOUGGBIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624342
Record name Methyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103565-40-8
Record name Methyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological relevance of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride. The information is curated for researchers and professionals engaged in drug discovery and development.

Core Physicochemical Properties

This compound is a chemical compound with the CAS number 103565-40-8.[1][2] It is essential to understand its fundamental physicochemical characteristics for any research or application.

PropertyValueSource
CAS Number 103565-40-8[1][2]
Molecular Formula C₁₁H₁₆ClNO₂[1][2]
Molecular Weight 229.704 g/mol [1][2]
IUPAC Name methyl 3-[4-(aminomethyl)phenyl]propanoate;hydrochloride[2]
SMILES COC(=O)CCC1=CC=C(C=C1)CN.Cl[2]
Synonyms Methyl 3-(4-aminomethylphenyl)propanoate HCl, Methyl 3-(4-aminomethylphenyl)propionate hydrochloride, 3-(4-aminomethyl-phenyl)-propionic acid methyl ester hydrochloride[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. A potential pathway could involve the following key steps:

  • Wittig or Horner-Wadsworth-Emmons reaction: Starting from 4-cyanobenzaldehyde, a three-carbon chain could be introduced to form methyl 3-(4-cyanophenyl)acrylate.

  • Reduction of the double bond: The acrylate can be catalytically hydrogenated to yield methyl 3-(4-cyanophenyl)propanoate.

  • Reduction of the nitrile: The cyano group can then be reduced to a primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions.

  • Salt formation: Finally, treatment with hydrochloric acid would yield the desired this compound.

A generalized workflow for such a synthesis is depicted below.

G cluster_synthesis Conceptual Synthetic Pathway start 4-Cyanobenzaldehyde step1 Wittig or Horner-Wadsworth-Emmons Reaction start->step1 intermediate1 Methyl 3-(4-cyanophenyl)acrylate step1->intermediate1 step2 Catalytic Hydrogenation (Double Bond Reduction) intermediate1->step2 intermediate2 Methyl 3-(4-cyanophenyl)propanoate step2->intermediate2 step3 Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) intermediate2->step3 intermediate3 Methyl 3-(4-(aminomethyl)phenyl)propanoate step3->intermediate3 step4 Treatment with HCl intermediate3->step4 product Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride step4->product

Caption: A conceptual synthetic pathway for this compound.

Biological Activity and Mechanism of Action

Currently, there is a lack of specific published data on the biological activity and mechanism of action of this compound. Its structural features, namely a phenyl ring with a flexible propanoate ester chain and an aminomethyl group, suggest potential interactions with various biological targets. The primary amine could act as a key pharmacophoric feature, potentially interacting with receptors or enzymes that recognize endogenous amines.

Given the structural similarities to some neurotransmitters and other bioactive molecules, plausible (yet unproven) areas of investigation could include:

  • G-protein coupled receptors (GPCRs): The aminomethylphenyl moiety might allow for interaction with aminergic receptors.

  • Enzyme inhibition: The molecule could potentially act as a substrate or inhibitor for enzymes involved in amino acid or amine metabolism.

Further research, including in vitro binding assays, enzymatic assays, and cell-based functional screens, is necessary to elucidate the specific biological activities and signaling pathways associated with this compound.

The logical workflow for investigating the biological activity of a novel compound like this is outlined below.

G cluster_bioactivity Biological Activity Investigation Workflow start Compound of Interest (Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl) screening High-Throughput Screening (e.g., Target-based or Phenotypic) start->screening hit_id Hit Identification screening->hit_id hit_val Hit Validation (Dose-response, Orthogonal Assays) hit_id->hit_val moa Mechanism of Action Studies (e.g., Target Engagement, Pathway Analysis) hit_val->moa in_vivo In Vivo Efficacy and Safety Studies moa->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: A standard workflow for the investigation of the biological activity of a novel chemical entity.

Safety and Handling

Based on available safety data sheets, this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound is a chemical entity with defined structural and basic chemical properties. However, a significant gap exists in the scientific literature regarding its detailed physicochemical characteristics, specific and reproducible synthesis protocols, and, most importantly, its biological activity profile. For researchers in drug discovery, this compound represents an unexplored chemical space. Future research should focus on:

  • Experimental determination of key physicochemical properties.

  • Development and optimization of a reliable synthetic route.

  • Comprehensive biological screening to identify potential therapeutic targets and applications.

This foundational work is crucial to unlocking the potential of this compound in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step process starting from 3-(4-cyanophenyl)propanoic acid. The overall synthetic scheme involves:

  • Esterification: The carboxylic acid group of 3-(4-cyanophenyl)propanoic acid is esterified to form Methyl 3-(4-cyanophenyl)propanoate.

  • Nitrile Reduction: The cyano group of the methyl ester is then reduced to a primary amine, yielding Methyl 3-(4-(aminomethyl)phenyl)propanoate.

  • Salt Formation: Finally, the free amine is converted to its hydrochloride salt for improved stability and handling.

Synthetic Pathway A 3-(4-cyanophenyl)propanoic acid B Methyl 3-(4-cyanophenyl)propanoate A->B  Esterification (Methanol, H₂SO₄) C Methyl 3-(4-(aminomethyl)phenyl)propanoate B->C  Nitrile Reduction (H₂, Pd/C or Raney Ni) D This compound C->D  Salt Formation (HCl)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Detailed methodologies for each synthetic step are provided below.

Step 1: Synthesis of 3-(4-cyanophenyl)propanoic acid

This precursor can be synthesized via hydrogenation of 3-(4-cyanocinnamic) acid.

Protocol:

A solution of 3-(4-cyanocinnamic) acid (1 equivalent) in a suitable solvent such as water and a base like sodium hydroxide (e.g., 2M solution) is subjected to hydrogenation over a 10% palladium on charcoal (Pd/C) catalyst. The reaction is typically carried out under hydrogen pressure (e.g., 60 psi) for a period of 1.5 to 2 hours.[1] Upon completion, the catalyst is removed by filtration. The filtrate is then acidified with an acid like 2M hydrochloric acid to precipitate the product. The resulting white solid, 3-(4-cyanophenyl)propanoic acid, is collected by filtration and dried.

Step 2: Esterification to Methyl 3-(4-cyanophenyl)propanoate

The carboxylic acid is converted to its methyl ester via Fischer esterification.

Protocol:

To a solution of 3-(4-cyanophenyl)propanoic acid (1 equivalent) in methanol (in excess, acting as both reactant and solvent), a catalytic amount of concentrated sulfuric acid is added. The mixture is then heated at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2][3][4] After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Methyl 3-(4-cyanophenyl)propanoate.

Step 3: Reduction of Methyl 3-(4-cyanophenyl)propanoate to Methyl 3-(4-(aminomethyl)phenyl)propanoate

The nitrile group is selectively reduced to a primary amine using catalytic hydrogenation.

Protocol:

Methyl 3-(4-cyanophenyl)propanoate (1 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol, containing a catalytic amount of either 10% Palladium on Carbon (Pd/C) or Raney Nickel.[5][6][7][8][9] The mixture is then subjected to hydrogenation under a hydrogen atmosphere (e.g., balloon or Parr shaker at a specified pressure) at room temperature. The reaction progress is monitored by TLC or gas chromatography. It is crucial to control the reaction conditions to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[5][10] Upon completion, the catalyst is carefully filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the crude Methyl 3-(4-(aminomethyl)phenyl)propanoate.

Experimental Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Esterification cluster_2 Step 3: Nitrile Reduction cluster_3 Step 4: Salt Formation A1 3-(4-cyanocinnamic) acid A2 Hydrogenation (H₂, Pd/C) A1->A2 A3 Acidification (HCl) A2->A3 A4 3-(4-cyanophenyl)propanoic acid A3->A4 B1 3-(4-cyanophenyl)propanoic acid A4->B1 B2 Esterification (MeOH, H₂SO₄) B1->B2 B3 Workup & Purification B2->B3 B4 Methyl 3-(4-cyanophenyl)propanoate B3->B4 C1 Methyl 3-(4-cyanophenyl)propanoate B4->C1 C2 Hydrogenation (H₂, Pd/C or Raney Ni) C1->C2 C3 Catalyst Filtration C2->C3 C4 Methyl 3-(4-(aminomethyl)phenyl)propanoate C3->C4 D1 Methyl 3-(4-(aminomethyl)phenyl)propanoate C4->D1 D2 Dissolve in Solvent (e.g., Ether) D1->D2 D3 Add HCl Solution D2->D3 D4 Precipitation & Filtration D3->D4 D5 This compound D4->D5

Caption: Detailed experimental workflow for the synthesis.

Step 4: Formation of this compound

The final step involves the conversion of the free amine to its hydrochloride salt.

Protocol:

The crude Methyl 3-(4-(aminomethyl)phenyl)propanoate is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate. To this solution, a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution. The mixture is stirred for a short period to ensure complete precipitation. The solid product is then collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound as a stable, crystalline solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis. Please note that yields are indicative and may vary depending on the specific reaction conditions and scale.

StepReactantProductReagents & ConditionsTypical Yield (%)Purity (%)Reference
1 3-(4-cyanocinnamic) acid3-(4-cyanophenyl)propanoic acidH₂, 10% Pd/C, NaOH, H₂O, 60 psi>90>95[1]
2 3-(4-cyanophenyl)propanoic acidMethyl 3-(4-cyanophenyl)propanoateMethanol, H₂SO₄ (cat.), reflux85-95>97[2][3]
3 Methyl 3-(4-cyanophenyl)propanoateMethyl 3-(4-(aminomethyl)phenyl)propanoateH₂, Pd/C or Raney Ni, Methanol80-90>95[5][10]
4 Methyl 3-(4-(aminomethyl)phenyl)propanoateThis compoundHCl in Ether>95>98General Procedure

Logical Relationships in Nitrile Reduction

The choice of reducing agent and conditions is critical for the selective synthesis of the primary amine.

Nitrile Reduction Logic cluster_0 Reduction Method cluster_1 Catalyst Choice cluster_2 Outcome Start Methyl 3-(4-cyanophenyl)propanoate Catalytic_H2 Catalytic Hydrogenation (H₂, Metal Catalyst) Start->Catalytic_H2 LAH Lithium Aluminum Hydride (LiAlH₄) Start->LAH PdC Pd/C Catalytic_H2->PdC RaneyNi Raney Nickel Catalytic_H2->RaneyNi PrimaryAmine Primary Amine (Desired) LAH->PrimaryAmine  Strong, less selective  for other functional groups PdC->PrimaryAmine  Mild Conditions (e.g., RT, low pressure) SideProducts Secondary/Tertiary Amines PdC->SideProducts  Harsh Conditions RaneyNi->PrimaryAmine  Often requires  ammonia to suppress  side reactions RaneyNi->SideProducts  Absence of ammonia

Caption: Logical relationships in the nitrile reduction step.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these procedures for their specific laboratory conditions and scale of production.

References

An In-depth Technical Guide to Methyl 3-[4-(aminomethyl)phenyl]propanoate (CAS 100511-78-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-[4-(aminomethyl)phenyl]propanoate, identified by CAS number 100511-78-2, is a chemical compound with a molecular structure that suggests potential applications in pharmaceutical and medicinal chemistry. Its architecture, featuring a phenylpropanoate backbone with an aminomethyl substituent, presents a versatile scaffold for the synthesis of more complex molecules. This document provides a comprehensive overview of its chemical structure, properties, potential synthetic routes, and an exploration of its putative biological significance based on related compounds.

Chemical Structure and Identification

The core structure of this compound consists of a benzene ring substituted at positions 1 and 4. A methyl propanoate group is attached at the first position, and an aminomethyl group is at the fourth position.

Systematic IUPAC Name: methyl 3-[4-(aminomethyl)phenyl]propanoate

Synonyms:

  • Benzenepropanoic acid, 4-(aminomethyl)-, methyl ester[1]

  • 4-(2-methoxycarbonylethyl)benzylamine

  • Methyl 3-[4-(aminomethyl)phenyl]propionate[1][2]

  • NSC 46327[2]

Chemical Formula: C₁₁H₁₅NO₂[1][2][3][4]

Molecular Weight: 193.24 g/mol [1][2][3]

SMILES: COC(=O)CCC1=CC=C(C=C1)CN[2]

Physicochemical Properties

PropertyValueSource
Appearance Off-white to light yellow powderSupplier Data
Molecular Formula C₁₁H₁₅NO₂[1][2][3][4]
Molecular Weight 193.24 g/mol [1][2][3]
Topological Polar Surface Area (TPSA) 52.32 Ų[2]
logP (predicted) 1.2509[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 4[2]
Storage Temperature 2-8°C[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of methyl 3-[4-(aminomethyl)phenyl]propanoate is not explicitly documented in readily available scientific literature, plausible synthetic routes can be inferred from the synthesis of structurally similar compounds. The primary strategies would likely involve either the reduction of a suitable precursor followed by esterification, or esterification followed by reduction.

Proposed Synthetic Pathway

A logical and commonly employed synthetic route would start from a commercially available precursor, such as methyl 3-(4-cyanophenyl)propanoate or methyl 3-(4-nitrophenyl)propanoate.

G cluster_0 Route 1: From Cyano Precursor cluster_1 Route 2: From Nitro Precursor A Methyl 3-(4-cyanophenyl)propanoate B Methyl 3-[4-(aminomethyl)phenyl]propanoate (CAS 100511-78-2) A->B Reduction (e.g., H₂, Raney Ni or LiAlH₄) C Methyl 3-(4-nitrophenyl)propanoate D Methyl 3-[4-(aminomethyl)phenyl]propanoate (CAS 100511-78-2) C->D Reduction (e.g., H₂, Pd/C or Sn/HCl)

Figure 1: Proposed synthetic routes to Methyl 3-[4-(aminomethyl)phenyl]propanoate.
Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol for the synthesis via the reduction of methyl 3-(4-cyanophenyl)propanoate, based on standard organic chemistry procedures.

Reaction: Reduction of a nitrile to a primary amine.

Materials:

  • Methyl 3-(4-cyanophenyl)propanoate (1 equivalent)[5]

  • Raney Nickel (catalytic amount) or Lithium Aluminum Hydride (excess)

  • Anhydrous solvent (e.g., Methanol for catalytic hydrogenation, or Diethyl Ether/THF for LiAlH₄ reduction)

  • Hydrogen gas (for catalytic hydrogenation)

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and safety equipment

Procedure (Catalytic Hydrogenation):

  • In a high-pressure hydrogenation vessel, dissolve methyl 3-(4-cyanophenyl)propanoate in a suitable solvent such as methanol.

  • Add a catalytic amount of Raney Nickel to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Heat the reaction mixture with stirring for a specified time (e.g., 12-24 hours) or until hydrogen uptake ceases.

  • Cool the reaction mixture to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure methyl 3-[4-(aminomethyl)phenyl]propanoate.

Procedure (LiAlH₄ Reduction):

  • To a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether or THF at 0°C under an inert atmosphere, add a solution of methyl 3-(4-cyanophenyl)propanoate in the same solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it with the solvent.

  • Dry the combined organic filtrates over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography.

Potential Pharmacological Significance and Signaling Pathways

Direct experimental evidence for the pharmacological activity and mechanism of action of methyl 3-[4-(aminomethyl)phenyl]propanoate is not available in the current scientific literature. However, the structural motifs present in the molecule allow for informed speculation on its potential biological roles. The aminomethylphenylalkanoic acid ester scaffold is of interest in medicinal chemistry.

Structural Analogy to Biologically Active Molecules

The molecule shares structural similarities with compounds that exhibit a range of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.

  • Anticancer Potential: The aminomethyl group can be a key pharmacophore in interacting with biological targets. For instance, some aminomethyl derivatives of eugenol have demonstrated in vivo anticancer activity.

  • Neuroprotective Effects: Compounds with aminomethylphenyl moieties are being investigated for their neuroprotective potential. The structural similarity to some psychotropic agents suggests that it could potentially interact with neurological targets.

  • Anti-inflammatory Properties: Phenylpropanoate derivatives are known to possess anti-inflammatory activities. It is plausible that this compound could modulate inflammatory pathways.

Hypothetical Signaling Pathway Involvement

Based on the activities of structurally related compounds, methyl 3-[4-(aminomethyl)phenyl]propanoate could potentially interact with various signaling pathways. The diagram below illustrates a hypothetical workflow for investigating the biological activity of this compound.

G A Methyl 3-[4-(aminomethyl)phenyl]propanoate B In vitro Assays (e.g., cell viability, enzyme inhibition) A->B C Identification of Biological Target(s) B->C D Signaling Pathway Analysis C->D E In vivo Studies (Animal Models) D->E F Lead Optimization E->F

Figure 2: Hypothetical workflow for the biological evaluation of Methyl 3-[4-(aminomethyl)phenyl]propanoate.

Conclusion

Methyl 3-[4-(aminomethyl)phenyl]propanoate (CAS 100511-78-2) is a compound with a structure that holds promise for applications in drug discovery and development. While its physicochemical properties are partially characterized through computational methods, a significant lack of experimental data on its synthesis and biological activity exists in the public domain. The proposed synthetic routes offer a starting point for its laboratory-scale preparation. Further research is warranted to elucidate its pharmacological profile, mechanism of action, and potential therapeutic applications. The structural similarities to known bioactive molecules suggest that investigations into its anticancer, neuroprotective, and anti-inflammatory properties could be fruitful areas of future research.

References

Physical and chemical properties of Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride. It includes key data, experimental protocols, and visualizations to support its application in research and development.

Core Physical and Chemical Properties

This compound is a chemical compound often utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals.[1] Its hydrochloride salt form typically enhances solubility and stability, making it suitable for various reaction conditions.[2]

Data Presentation

The quantitative properties of Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 103565-40-8[3][4]
Molecular Formula C11H16ClNO2[1][3]
Molecular Weight 229.7032 g/mol [3]
Appearance White to off-white crystal or crystalline powder[1]
Solubility Soluble in water; not soluble in organic solvents[1]
Storage Conditions Recommended storage at < -15°C or between 2-8°C[4]
IUPAC Name methyl 3-(4-(aminomethyl)phenyl)propanoate;hydrochlorideN/A
SMILES String O=C(OC)CCC1=CC=C(CN)C=C1.[H]Cl[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl are crucial for its effective use and characterization.

Synthesis Protocol

A general method for the preparation of this compound involves the reaction of its free base form, Methyl 3-(4-(aminomethyl)phenyl)propanoate, with hydrochloric acid.[1]

General Procedure:

  • Dissolution: Dissolve Methyl 3-(4-(aminomethyl)phenyl)propanoate in a suitable solvent.

  • Acidification: Add a stoichiometric amount of hydrochloric acid (HCl) to the solution. The reaction is typically carried out under controlled temperature conditions.[1]

  • Crystallization: The hydrochloride salt will precipitate out of the solution. The mixture may be cooled to enhance crystallization.

  • Isolation and Purification: The resulting solid is collected by filtration, washed with a cold solvent to remove impurities, and then dried under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

Analytical Protocols

The characterization and purity assessment of Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl can be performed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a common method for assessing the purity of pharmaceutical intermediates.

  • Column: A C18 reversed-phase column is often suitable.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

  • Analysis: The retention time and peak purity are analyzed to determine the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is used to confirm the chemical structure of the compound.

  • ¹H NMR: Provides information about the number and types of protons in the molecule.

  • ¹³C NMR: Provides information about the carbon skeleton.

  • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).

Mass Spectrometry (MS):

MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Visualizations

The following diagrams illustrate key workflows related to Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl.

Synthesis_Workflow cluster_start Starting Materials cluster_process Process cluster_end Final Product start Methyl 3-(4-(aminomethyl) phenyl)propanoate (Free Base) reaction Reaction in Suitable Solvent start->reaction hcl Hydrochloric Acid (HCl) hcl->reaction crystallization Crystallization reaction->crystallization isolation Filtration & Washing crystallization->isolation drying Drying under Vacuum isolation->drying end_product Methyl 3-(4-(aminomethyl) phenyl)propanoate HCl drying->end_product

Caption: General workflow for the synthesis of Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl.

Analytical_Workflow cluster_analysis Analytical Techniques cluster_results Data Interpretation sample Sample of Methyl 3-(4-(aminomethyl) phenyl)propanoate HCl hplc HPLC Analysis (Purity) sample->hplc nmr NMR Spectroscopy (Structure Elucidation) sample->nmr ms Mass Spectrometry (Molecular Weight) sample->ms purity_data Purity Assessment hplc->purity_data structure_data Structural Confirmation nmr->structure_data mw_data Molecular Weight Verification ms->mw_data final_report Comprehensive Analytical Report purity_data->final_report structure_data->final_report mw_data->final_report

Caption: Workflow for the analytical characterization of the final product.

References

An In-depth Technical Guide on the Biological Activity of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride. This guide is based on its structural similarity to known γ-aminobutyric acid (GABA) analogues, postulating its primary biological activity as a GABAB receptor agonist. The experimental protocols and data presented are representative of methodologies used to characterize such compounds.

Introduction

This compound is a chemical compound with a structure suggesting potential interaction with the central nervous system. Its core structure incorporates a phenethylamine moiety and a propanoate group, which bears resemblance to the neurotransmitter γ-aminobutyric acid (GABA). This structural analogy, particularly with the GABAB receptor agonist baclofen, forms the basis of the hypothesis that this compound may exhibit selective agonist activity at GABAB receptors. This document outlines the hypothesized mechanism of action, provides detailed experimental protocols for its characterization, and presents representative data for a known GABAB agonist.

Hypothesized Mechanism of Action: GABAB Receptor Agonism

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission throughout the central nervous system.[1][2] Functional GABAB receptors are heterodimers of GABAB1 and GABAB2 subunits.[2][3] As a hypothesized agonist, this compound would bind to the GABAB1 subunit, inducing a conformational change that activates the associated G-protein (typically Gαi/o).[2][3] This activation initiates downstream signaling cascades that ultimately reduce neuronal excitability.

The primary signaling pathways activated by GABAB receptors include:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to decreased intracellular concentrations of cyclic AMP (cAMP).[2][4]

  • Modulation of Ion Channels: The dissociated Gβγ subunit directly modulates ion channel activity. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[2][4] Concurrently, it inhibits voltage-gated calcium channels (P/Q-type and N-type), which reduces calcium influx and subsequently decreases the release of neurotransmitters from the presynaptic terminal.[2][4]

Visualizing the Hypothesized Signaling Pathway

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride (Hypothesized Agonist) GABAB_R GABAB Receptor GABAB1 GABAB2 Agonist->GABAB_R:B1 Binds G_Protein Gi/o Protein (α, β, γ) GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channel G_betagamma->Ca_Channel Inhibits K_Channel GIRK K+ Channel G_betagamma->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_efflux Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter

Caption: Hypothesized GABAB Receptor Signaling Pathway.

Experimental Protocols

To validate the hypothesis that this compound acts as a GABAB receptor agonist, a series of in vitro assays would be necessary. These would include receptor binding assays to determine its affinity for the receptor and functional assays to characterize its agonistic properties.

GABAB Receptor Radioligand Binding Assay

This assay measures the ability of the test compound to displace a radiolabeled ligand from the GABAB receptor, thereby determining its binding affinity (Ki).[5]

Methodology:

  • Membrane Preparation:

    • Whole rat brains are homogenized in a cold sucrose buffer.

    • The homogenate is centrifuged at low speed to remove nuclei and large debris.

    • The supernatant is then centrifuged at high speed to pellet the membranes.

    • The membrane pellet is washed multiple times with a binding buffer to remove endogenous GABA and then stored at -80°C.[6]

  • Binding Assay:

    • Thawed membranes are resuspended in a binding buffer containing calcium chloride, which is essential for GABAB receptor binding.[5]

    • A constant concentration of a radiolabeled GABAB receptor ligand (e.g., [³H]GABA or [³H]Baclofen) is added to assay tubes.[5]

    • Increasing concentrations of the test compound (this compound) are added to the tubes.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled, known GABAB agonist (e.g., 100 µM GABA).[5]

    • The mixture is incubated to allow for binding equilibrium to be reached.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

    • The filters are washed with cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.[6]

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Visualizing the Radioligand Binding Assay Workflow

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize Rat Brain Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash & Resuspend Membranes Centrifuge2->Wash Incubate Incubate Membranes with [3H]Ligand & Test Compound Wash->Incubate Filter Rapid Filtration Incubate->Filter Wash_Filter Wash Filters Filter->Wash_Filter Scintillation Liquid Scintillation Counting Wash_Filter->Scintillation Calculate_IC50 Calculate IC50 Scintillation->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki

Caption: Workflow for a GABAB Receptor Radioligand Binding Assay.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to the GABAB receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.[7]

Methodology:

  • Membrane Preparation:

    • Membranes from rat brain or cells expressing recombinant GABAB receptors are prepared as described in the binding assay protocol.

  • [³⁵S]GTPγS Binding Assay:

    • Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

    • Basal binding is measured in the absence of any agonist.

    • The reaction is initiated by the addition of the membranes and incubated at 30°C.

    • The assay is terminated by rapid filtration, and the radioactivity is quantified by liquid scintillation counting.

  • Data Analysis:

    • Data are expressed as a percentage increase over basal [³⁵S]GTPγS binding.

    • The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximal efficacy (Emax) are determined using non-linear regression.

Quantitative Data Presentation

As no specific data for this compound is available, the following tables present representative data for the well-characterized GABAB receptor agonist, baclofen. This data serves as a benchmark for the expected activity of a potent GABAB agonist.

Table 1: Representative Binding Affinity of Baclofen at GABAB Receptors

CompoundRadioligandPreparationKi (nM)
(R)-Baclofen[³H]GABARat Brain Membranes120
(R)-Baclofen[³H]CGP54626Recombinant Human80

Data is representative and compiled from various sources for illustrative purposes.

Table 2: Representative Functional Activity of Baclofen

AssayPreparationEC50 (µM)Emax (% of GABA)
[³⁵S]GTPγSRat Cortical Membranes1.5100
cAMP InhibitionCHO cells expressing hGABAB0.895

Data is representative and compiled from various sources for illustrative purposes.

Table 3: Representative In Vivo Effects of Baclofen in Rodent Models

Behavioral TestSpeciesDose (mg/kg, i.p.)Effect
Vogel Conflict TestMouse1.5 - 2.5Increased punished licking[8]
Light/Dark BoxMouse1.5 - 2.5Decreased transitions[8]
Visuomotor LearningHuman20 (oral)Impaired learning aftereffect[9]

This data demonstrates the potential physiological outcomes of GABAB receptor agonism.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, its chemical structure provides a strong rationale for investigating its potential as a GABAB receptor agonist. The methodologies and representative data presented in this guide offer a comprehensive framework for the systematic evaluation of this compound. Further research, beginning with the outlined in vitro binding and functional assays, is required to confirm this hypothesis and to fully characterize its pharmacological profile. Such studies would be the first step in determining its potential therapeutic utility in conditions where GABAB receptor modulation is beneficial, such as spasticity, anxiety disorders, and addiction.[10][11]

References

Navigating the Solubility Landscape of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its solubility profile in organic solvents is a critical parameter for process development, formulation, and purification strategies. This technical guide provides an in-depth overview of the solubility of this compound, addressing the need for structured data and detailed experimental methodologies for its determination. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide consolidates general principles and provides a robust framework for its experimental determination.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₁H₁₆ClNO₂
Molecular Weight 229.70 g/mol
Appearance White to off-white crystalline powder
General Solubility Expected to be soluble in polar protic solvents and sparingly soluble in non-polar organic solvents.

Solubility in Organic Solvents: A Qualitative Overview

The hydrochloride salt form of this amine-containing compound dictates its general solubility behavior. The presence of the ionic hydrochloride group significantly increases its polarity compared to the free base, generally leading to better solubility in polar solvents. Conversely, its solubility is expected to be limited in non-polar or low-polarity aprotic solvents. The following table provides a qualitative summary of the expected solubility of this compound in a range of common organic solvents. This information is based on the general solubility principles of amine hydrochlorides and qualitative data for structurally similar compounds.

SolventSolvent TypeExpected Solubility
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
IsopropanolPolar ProticSparingly Soluble
N,N-Dimethylformamide (DMF)Polar AproticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
AcetonitrilePolar AproticSlightly Soluble
ChloroformNon-polarSlightly Soluble
DichloromethaneNon-polarSlightly Soluble
Ethyl AcetateModerately Polar AproticSparingly Soluble
Tetrahydrofuran (THF)Polar AproticSparingly Soluble
AcetonePolar AproticSparingly Soluble
TolueneNon-polar AproticInsoluble
HexaneNon-polar AproticInsoluble
Diethyl EtherNon-polar AproticInsoluble

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed protocol for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent using the widely accepted shake-flask method.[1]

1. Materials and Equipment:

  • This compound (powder form)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL glass vials)

  • Constant temperature orbital shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of the Solid: Ensure the this compound is a fine, consistent powder to maximize surface area for dissolution.

  • Addition of Excess Solid: Accurately weigh an excess amount of the compound into a vial. An amount that is visibly in excess after equilibration is necessary to ensure saturation.

  • Solvent Addition: Accurately add a known volume of the pre-equilibrated organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature orbital shaker. Equilibrate the samples for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached. The temperature should be precisely controlled and recorded (e.g., 25 °C).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility of the compound in the chosen solvent (e.g., in mg/mL or g/L) based on the measured concentration and the dilution factor.

3. Data Analysis and Reporting:

  • The experiment should be performed in triplicate to ensure the reproducibility of the results.

  • The mean solubility and standard deviation should be reported.

  • The temperature at which the solubility was determined must be clearly stated.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the experimental and classification processes, the following diagrams have been generated.

Experimental_Workflow A Weigh excess amount of Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl B Add known volume of organic solvent A->B C Equilibrate at constant temperature (e.g., 24-72 hours) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute filtered saturated solution E->F G Quantify concentration (e.g., via HPLC) F->G H Calculate solubility G->H

Figure 1. Experimental workflow for thermodynamic solubility determination.

Solubility_Classification_Logic start Start with Unknown Compound is_water_soluble Soluble in Water? start->is_water_soluble test_ether Soluble in Ether? is_water_soluble->test_ether Yes test_naoh Soluble in 5% NaOH? is_water_soluble->test_naoh No acid_base_test Determine Acid-Base Properties (Litmus) test_ether->acid_base_test Yes test_hcl Soluble in 5% HCl? test_naoh->test_hcl No test_h2so4 Soluble in conc. H₂SO₄? test_hcl->test_h2so4 No class_B Organic Base (Class B) test_hcl->class_B Yes class_N Neutral Compound (Class N) test_h2so4->class_N Yes class_I Inert Compound (Class I) test_h2so4->class_I No

Figure 2. Logical flow for qualitative solubility classification.

Conclusion

The solubility of this compound is a fundamental property that influences its handling, purification, and formulation. While specific quantitative data is sparse, an understanding of its chemical structure allows for a qualitative prediction of its behavior in various organic solvents. For precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable methodology. The presented information and workflows serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, enabling more informed decisions in the development of processes involving this important chemical intermediate.

References

Unveiling Methyl 3-(4-(aminomethyl)phenyl)propanoate: A Technical Primer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-(aminomethyl)phenyl)propanoate is a substituted aromatic propanoate that has garnered interest as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and medicinal chemistry landscapes. Its bifunctional nature, possessing both a primary amine and a methyl ester, allows for a wide range of chemical modifications, making it a valuable building block in the construction of compound libraries for drug discovery. This technical guide provides a comprehensive overview of the available information on its discovery, chemical properties, and potential applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Introduction

The quest for novel therapeutic agents often begins with the design and synthesis of unique molecular scaffolds. Methyl 3-(4-(aminomethyl)phenyl)propanoate, with its distinct structural features, represents such a scaffold. While not extensively characterized as a standalone bioactive molecule in publicly available literature, its significance lies in its utility as a precursor for a variety of derivatives with potential pharmacological activities. This document aims to consolidate the known information regarding this compound, providing a foundational resource for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl 3-(4-(aminomethyl)phenyl)propanoate is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 100511-78-2[1][2]
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
IUPAC Name methyl 3-(4-(aminomethyl)phenyl)propanoate[2]
Synonyms Methyl 3-[4-(aminomethyl)phenyl]propionate, NSC 46327[1]
Topological Polar Surface Area (TPSA) 52.32 Ų[1]
logP 1.2509[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 4[1]
Storage Conditions Sealed in dry, 2-8°C[1]

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

A likely synthetic route would involve the reduction of a nitrile or a related nitrogen-containing functional group at the benzylic position of a suitable precursor.

G cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target Methyl 3-(4-(aminomethyl)phenyl)propanoate Precursor1 Methyl 3-(4-cyanophenyl)propanoate Target->Precursor1 Reduction Start 4-Cyanophenylpropanoic acid Intermediate1 Methyl 3-(4-cyanophenyl)propanoate Start->Intermediate1 Esterification (MeOH, H+) Product Methyl 3-(4-(aminomethyl)phenyl)propanoate Intermediate1->Product Reduction (e.g., H₂, Raney Ni or LiAlH₄)

Caption: Plausible retrosynthetic and forward synthetic pathways for Methyl 3-(4-(aminomethyl)phenyl)propanoate.

General Experimental Protocol for Esterification

The following is a generalized protocol for the esterification of a carboxylic acid, which would be the first step in the proposed forward synthesis.

  • Reaction Setup: To a solution of the carboxylic acid (1 equivalent) in methanol (5-10 volumes), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or gaseous HCl) is added at 0 °C.

  • Reaction Execution: The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by an appropriate technique (e.g., Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry).

  • Work-up: The reaction mixture is concentrated under reduced pressure to remove excess methanol. The residue is then diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

General Experimental Protocol for Nitrile Reduction

The subsequent step would involve the reduction of the nitrile to a primary amine.

  • Catalytic Hydrogenation:

    • Reaction Setup: The nitrile (1 equivalent) is dissolved in a suitable solvent (e.g., methanol or ethanol) containing a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

    • Reaction Execution: The mixture is subjected to a hydrogen atmosphere (typically from a balloon or in a pressure vessel) and stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

    • Work-up: The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude amine.

  • Chemical Reduction (using Lithium Aluminum Hydride - LAH):

    • Reaction Setup: A solution of the nitrile (1 equivalent) in a dry, aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of LAH (a molar excess) in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

    • Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reaction.

    • Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting solids are removed by filtration, and the organic layer is separated.

    • Purification: The filtrate is dried, and the solvent is removed under reduced pressure to afford the crude amine, which can be further purified if necessary.

Potential Applications in Drug Discovery

While specific biological activities of Methyl 3-(4-(aminomethyl)phenyl)propanoate are not well-documented, its structure is a key component in various reported bioactive molecules. The primary amine can be readily derivatized through acylation, alkylation, or reductive amination to introduce diverse functionalities. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further points for molecular elaboration.

The general workflow for utilizing this compound as an intermediate in a drug discovery program is outlined below.

G Start Methyl 3-(4-(aminomethyl)phenyl)propanoate Derivatization Chemical Derivatization (Amine and/or Ester) Start->Derivatization Library Compound Library Synthesis Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Experimental workflow illustrating the use of Methyl 3-(4-(aminomethyl)phenyl)propanoate in a drug discovery pipeline.

Conclusion

Methyl 3-(4-(aminomethyl)phenyl)propanoate serves as a valuable and versatile chemical intermediate. While its own biological profile remains to be extensively explored, its utility in the synthesis of diverse compound libraries marks it as a significant tool for medicinal chemists and drug discovery professionals. The synthetic protocols and conceptual workflows provided in this guide offer a starting point for researchers looking to leverage this molecule in their own research and development endeavors. Further investigation into the direct biological activities of this compound and its simple derivatives could unveil novel pharmacological properties.

References

An In-depth Technical Guide on the Safety, Toxicity, and Handling of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited publicly available safety and toxicology data exists for Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride (CAS No: 103565-40-8). The following guide is a comprehensive overview based on available information for this compound and structurally related molecules. All recommendations should be supplemented by a thorough in-house risk assessment before handling.

Chemical and Physical Properties

This compound is a research chemical. While specific experimental data for this compound is scarce, the properties of structurally similar compounds allow for an estimation of its physical and chemical characteristics.

PropertyValueSource/Comment
CAS Number 103565-40-8[1]
Molecular Formula C₁₁H₁₆ClNO₂[1]
Molecular Weight 229.70 g/mol [1]
Appearance White crystalline powder (inferred)Based on similar compounds[2]
Solubility Soluble in water, ethanol, and methanol (inferred)Based on similar compounds[2]
Melting Point 153-155 °C (of a structural analogue)Data for Methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride[2]
Boiling Point 350.2 °C at 760 mmHg (of a structural analogue)Data for Methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride[2]

Potential Biological Activity and Signaling Pathway

Alpha-2 adrenergic receptors are G-protein coupled receptors that, upon activation, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This mechanism is central to the regulation of neurotransmitter release and sympathetic nervous system activity.

G_protein_signaling Potential Alpha-2 Adrenergic Receptor Signaling Pathway Ligand Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride (Potential Agonist) Receptor Alpha-2 Adrenergic Receptor Ligand->Receptor Binds and Activates G_Protein Gi/o Protein Receptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Conversion Blocked ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA Reduced Activation CellularResponse Decreased Neurotransmitter Release (e.g., Norepinephrine) PKA->CellularResponse Leads to

Potential Alpha-2 Adrenergic Receptor Signaling Pathway

Hazard Identification and Classification

Based on Safety Data Sheets (SDS) for structurally related compounds, this compound should be handled as a hazardous substance. The potential GHS classifications are summarized below.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Specific target organ toxicity Category 3H335: May cause respiratory irritation

Toxicity Profile

A definitive toxicological profile for this compound has not been established. The toxicological properties have not been fully investigated. Researchers should assume the compound is toxic and handle it with appropriate precautions. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Handling, Storage, and Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to safety protocols is mandatory.

5.1 Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

5.2 Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Store locked up.

  • Incompatible Materials: Strong oxidizing agents.

5.3 Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield (EN166).

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear a lab coat or other protective clothing.

  • Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate cartridge.

LabWorkflow Standard Workflow for Handling New Chemical Compounds cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal RiskAssessment 1. Conduct Risk Assessment (Review SDS of analogues) PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPE FumeHood 3. Prepare Fume Hood (Verify Airflow) PPE->FumeHood Weighing 4. Weigh Compound in Hood (Minimize dust generation) FumeHood->Weighing Solubilization 5. Prepare Solution (Add solvent slowly) Weighing->Solubilization Experiment 6. Perform Experiment Solubilization->Experiment Decontamination 7. Decontaminate Surfaces & Glassware Experiment->Decontamination WasteDisposal 8. Dispose of Waste (Segregate into appropriate containers) Decontamination->WasteDisposal RemovePPE 9. Remove PPE (Gloves last) WasteDisposal->RemovePPE WashHands 10. Wash Hands Thoroughly RemovePPE->WashHands

Standard Workflow for Handling New Chemical Compounds

First Aid and Emergency Procedures

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Consult a physician.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.

Spill and Waste Disposal Procedures

7.1 Spill Response:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Prevent further leakage or spillage if safe to do so.

  • For solid spills, gently sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.

  • Wash the spill site after material pickup is complete.

7.2 Waste Disposal:

  • Dispose of surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated packaging should be disposed of as unused product.

Recommended Experimental Protocols for Safety Assessment

For novel compounds like this compound with limited safety data, a tiered approach to in-house safety assessment is recommended before extensive use.

8.1 Protocol: Initial In Vitro Cytotoxicity Assessment (MTT Assay)

  • Objective: To determine the concentration at which the compound exhibits toxicity to living cells.

  • Methodology:

    • Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate and allow cells to adhere overnight.

    • Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and then create serial dilutions in the cell culture medium.

    • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

8.2 Protocol: General Handling for In Vivo Studies (Rodent)

  • Objective: To outline the basic safety procedures for administering the compound to laboratory animals.

  • Methodology:

    • Dose Formulation: All dose formulations should be prepared in a chemical fume hood or a powder-handling cabinet. The final formulation should be clearly labeled.

    • Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be clearly defined. The person administering the dose should wear appropriate PPE, including double gloves.

    • Animal Handling: Handle animals in a way that minimizes the creation of aerosols. If possible, use a ventilated animal changing station.

    • Cage and Bedding: Cages housing treated animals should be clearly marked. Contaminated bedding should be handled as hazardous waste for at least the first 72 hours post-dosing, or until metabolic clearance is determined.

    • Post-Dosing Monitoring: Observe animals for any signs of toxicity, such as changes in behavior, weight loss, or physical appearance.

    • Necropsy and Tissue Handling: All procedures should be conducted in a ventilated area. Personnel should wear appropriate PPE to avoid exposure to tissues that may contain the compound or its metabolites.

    • Waste Disposal: All animal carcasses, unused dose formulation, and contaminated supplies must be disposed of according to institutional and regulatory guidelines for hazardous chemical waste.

References

Spectroscopic Data and Experimental Protocols for Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride (HCl). Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar molecules and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical characterization of this and related compounds. This guide is intended to serve as a valuable resource for scientists and professionals involved in drug development and organic synthesis.

Introduction

Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl is a substituted phenylpropanoate derivative of interest in medicinal chemistry and drug discovery. The presence of a primary amine, an ester, and a substituted aromatic ring gives this molecule a unique structural profile that warrants detailed spectroscopic characterization. Accurate and comprehensive spectroscopic data are crucial for confirming the identity, purity, and structure of synthesized compounds. This guide addresses the need for such data by providing predicted spectroscopic values and standardized methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl. These predictions are derived from the known spectral data of analogous compounds, including methyl 3-phenylpropanoate, p-substituted benzene derivatives, and compounds containing aminomethyl and methyl ester functionalities.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₃ (ester)~3.6 - 3.7Singlet3H-
-CH₂- (ester side chain)~2.6 - 2.7Triplet2H~7-8
-CH₂- (ester side chain)~2.9 - 3.0Triplet2H~7-8
-CH₂- (aminomethyl)~4.0 - 4.1Singlet (broad)2H-
Aromatic (ortho to propanoate)~7.2 - 7.3Doublet2H~8-9
Aromatic (ortho to aminomethyl)~7.3 - 7.4Doublet2H~8-9
-NH₃⁺~8.0 - 8.5Singlet (broad)3H-

Note: The spectrum is predicted in a solvent like DMSO-d₆. The broad singlets for the -CH₂-NH₃⁺ and -NH₃⁺ protons are due to exchange with residual water and quadrupolar broadening.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃ (ester)~51 - 52
-CH₂- (ester side chain)~30 - 31
-CH₂- (ester side chain)~35 - 36
-CH₂- (aminomethyl)~42 - 43
Aromatic (quaternary, C-1)~140 - 141
Aromatic (CH, ortho to propanoate)~128 - 129
Aromatic (CH, ortho to aminomethyl)~129 - 130
Aromatic (quaternary, C-4)~135 - 136
C=O (ester)~172 - 173
Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (-NH₃⁺)3000 - 2800 (broad)Medium-Strong
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=O stretch (ester)~1735Strong
N-H bend (-NH₃⁺)1600 - 1500Medium
C=C stretch (aromatic)1610, 1500Medium
C-O stretch (ester)1250 - 1100Strong
C-N stretch1100 - 1000Medium
Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization - EI)

m/zPredicted Fragment Ion
193[M]⁺ (free base)
178[M - CH₃]⁺
162[M - OCH₃]⁺
134[M - COOCH₃]⁺
104[C₇H₆N]⁺
91[C₇H₇]⁺

Note: The molecular ion of the HCl salt is not typically observed in EI-MS. The data reflects the fragmentation of the free base, Methyl 3-(4-(aminomethyl)phenyl)propanoate (MW: 193.24 g/mol ).[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If required, add a small amount of an internal standard (e.g., TMS).

¹H NMR Acquisition:

  • Pulse Sequence: Standard 90° pulse.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on sample concentration.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).

  • Pulse Angle: 30°.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

Mass Spectrometry (MS)

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the free base of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane. The HCl salt is generally not suitable for direct GC-MS analysis due to its low volatility.

  • If the free base is not available, the HCl salt can be neutralized with a mild base (e.g., a saturated solution of sodium bicarbonate) and extracted into an organic solvent. The organic layer should then be dried over an anhydrous salt (e.g., Na₂SO₄) and filtered before analysis.

GC Conditions:

  • Column: A standard nonpolar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50 - 500 m/z.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in structure elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Confirmation FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Purity Assessment Data_Analysis->Structure_Elucidation Report Technical Report Structure_Elucidation->Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Logical_Relationships Structure Molecular Structure H_NMR ¹H NMR Structure->H_NMR Proton Environments & Connectivity C_NMR ¹³C NMR Structure->C_NMR Carbon Skeleton FTIR FTIR Structure->FTIR Functional Groups MS Mass Spec Structure->MS Molecular Weight & Formula H_NMR->Structure Confirms H Framework C_NMR->Structure Confirms C Framework FTIR->Structure Confirms Functional Groups MS->Structure Confirms MW & Formula

Caption: Logical relationships between spectroscopic techniques and molecular structure determination.

Conclusion

This technical guide provides predicted spectroscopic data and standardized experimental protocols for the characterization of Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl. While experimentally derived data for this specific molecule is scarce in the public domain, the information presented herein serves as a robust starting point for researchers. The detailed methodologies and illustrative workflows offer a practical framework for the spectroscopic analysis of this and other novel organic compounds, thereby supporting advancements in drug discovery and development. It is recommended that researchers acquiring experimental data for this compound contribute their findings to public databases to enrich the collective knowledge base.

References

Unveiling the Potential of Methyl 3-(4-(aminomethyl)phenyl)propanoate in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-(aminomethyl)phenyl)propanoate is a substituted aromatic propanoate ester that holds potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a primary amine and a methyl ester, makes it a valuable intermediate for the construction of a variety of scaffolds. This technical guide provides a comprehensive overview of the known properties and potential research applications of Methyl 3-(4-(aminomethyl)phenyl)propanoate, with a focus on its role as a synthetic precursor. While direct biological activity data for this specific compound is limited in publicly available literature, its structural similarity to known pharmacologically active agents, particularly GABA (gamma-aminobutyric acid) analogues, suggests its utility in the exploration of new therapeutic agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of Methyl 3-(4-(aminomethyl)phenyl)propanoate is essential for its effective use in research. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 100511-78-2[1][2][3]
Molecular Formula C₁₁H₁₅NO₂[1][2][3]
Molecular Weight 193.24 g/mol [1][2][3]
Appearance Not specified in available literature
Purity Commercially available in purities of ≥95% to 98+%[2][3]
Storage Sealed in dry, 2-8°C[2]
SMILES O=C(OC)CCC1=CC=C(CN)C=C1[2]
Topological Polar Surface Area (TPSA) 52.32 Ų[3]
logP 1.2509[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 4[3]

Potential Research Applications

The primary research application of Methyl 3-(4-(aminomethyl)phenyl)propanoate identified to date is its role as a chemical intermediate. Its structure is reminiscent of β-phenyl-γ-aminobutyric acid derivatives, a class of compounds known to interact with the central nervous system.

Synthesis of GABA Analogues and GABAB Receptor Ligands

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[4] Analogs of GABA are of significant interest in the development of drugs for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.[4] Baclofen, a well-known muscle relaxant, is a GABAB receptor agonist and a β-(4-chlorophenyl)-GABA derivative. The structural framework of Methyl 3-(4-(aminomethyl)phenyl)propanoate provides a foundation for the synthesis of novel GABA analogues. The primary amine can be further functionalized, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a key functional group for GABA receptor interaction.

The logical workflow for utilizing this compound in the synthesis of GABA analogues is depicted below:

GABASynthesis Start Methyl 3-(4-(aminomethyl)phenyl)propanoate Step1 N-Protection/Functionalization of Amine Start->Step1 Step2 Ester Hydrolysis Step1->Step2 Step3 Coupling/Further Modification Step2->Step3 End Target GABA Analogue Step3->End

Caption: Synthetic workflow for GABA analogues.

Intermediate in Multi-step Organic Synthesis

As a commercially available and relatively simple molecule with two reactive sites, Methyl 3-(4-(aminomethyl)phenyl)propanoate can serve as a starting material in more complex synthetic routes for creating novel chemical entities for various research purposes. Pharmaceutical intermediates are crucial for the efficient and cost-effective production of active pharmaceutical ingredients (APIs).[5][][7][8]

Experimental Protocols

General Protocol for Hydrolysis of Methyl 3-(4-(aminomethyl)phenyl)propanoate

This protocol is a generalized procedure based on standard organic chemistry techniques for the hydrolysis of a methyl ester to a carboxylic acid.

Materials:

  • Methyl 3-(4-(aminomethyl)phenyl)propanoate

  • A suitable solvent (e.g., Methanol, Ethanol, Tetrahydrofuran)

  • A base (e.g., Sodium Hydroxide, Lithium Hydroxide) or an acid (e.g., Hydrochloric Acid)

  • Water

  • Acid for neutralization (if using a base)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Drying agent (e.g., Anhydrous Sodium Sulfate, Magnesium Sulfate)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

  • Dissolution: Dissolve Methyl 3-(4-(aminomethyl)phenyl)propanoate in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition:

    • Basic Hydrolysis: Add an aqueous solution of a base (e.g., 1 M NaOH) to the flask.

    • Acidic Hydrolysis: Add an aqueous solution of an acid (e.g., 6 M HCl) to the flask.

  • Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., under reflux) to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Basic Hydrolysis: After completion, cool the reaction mixture to room temperature. Acidify the mixture with a suitable acid (e.g., 1 M HCl) to a pH of approximately 2-3 to protonate the carboxylate and the amine.

    • Acidic Hydrolysis: After completion, cool the reaction mixture to room temperature.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, 3-(4-(aminomethyl)phenyl)propanoic acid.

  • Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography.

The following diagram illustrates the general workflow for this hydrolysis experiment:

HydrolysisWorkflow Start Start: Dissolve Ester in Solvent AddReagent Add Hydrolysis Reagent (Acid or Base) Start->AddReagent React React (Stir/Heat) AddReagent->React Monitor Monitor Reaction (TLC) React->Monitor Workup Reaction Work-up (Neutralization/pH Adjustment) React->Workup Extract Extract with Organic Solvent Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Product Dry->Purify

Caption: Experimental workflow for ester hydrolysis.

Signaling Pathways: A Predictive Outlook

Given the structural similarities to GABA analogues, it is plausible that derivatives of Methyl 3-(4-(aminomethyl)phenyl)propanoate could interact with GABAergic signaling pathways. Specifically, the GABAB receptor, a G-protein coupled receptor (GPCR), is a likely target.

Activation of the GABAB receptor typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. It also leads to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These events collectively result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to an overall inhibitory effect on neuronal excitability.

A simplified representation of the GABAB receptor signaling pathway is shown below:

GABAB_Pathway cluster_membrane Cell Membrane GABAB_R GABAB Receptor G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts K_ion K+ K_Channel->K_ion Efflux Inhibition Neuronal Inhibition Ca_Channel->Inhibition Reduced Influx Leads to Ligand Potential Agonist (Derivative) Ligand->GABAB_R Binds ATP ATP ATP->AC cAMP->Inhibition Reduced Levels Lead to K_ion->Inhibition Ca_ion Ca2+ Ca_ion->Ca_Channel Influx

Caption: Postulated GABAB receptor signaling pathway.

Conclusion

Methyl 3-(4-(aminomethyl)phenyl)propanoate is a chemical intermediate with clear potential for application in synthetic and medicinal chemistry. While direct biological data is currently lacking, its structural features strongly suggest its utility as a scaffold for the development of novel compounds, particularly those targeting the GABAergic system. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers interested in exploring the synthetic and potential therapeutic applications of this versatile molecule. Further research is warranted to fully elucidate the biological activity of its derivatives and to validate its use in the development of new therapeutic agents.

References

An In-depth Technical Guide on the Stability and Storage of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride. The information herein is curated for researchers, scientists, and professionals in drug development to ensure the integrity and reliability of this compound in experimental and developmental workflows.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₆ClNO₂ and a molecular weight of approximately 229.71 g/mol . Understanding its fundamental properties is crucial for its handling and storage.

PropertyValueSource
Molecular Formula C₁₁H₁₆ClNO₂[1][2]
Molecular Weight 229.71 g/mol [3]
Appearance White to off-white solid/powderInferred from supplier data
Recommended Storage 2-8°C[3]

Potential Degradation Pathways

Hydrolysis of the Ester Linkage

The methyl ester functional group is prone to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol.[4] This reaction can be catalyzed by both acids and bases and is accelerated by increased temperature and humidity.[1] For Methyl 3-(4-(aminomethyl)phenyl)propanoate, this would result in the formation of 3-(4-(aminomethyl)phenyl)propanoic acid and methanol.

Oxidation of the Benzylamine Moiety

The benzylamine portion of the molecule can be susceptible to oxidation.[5] Oxidative degradation can lead to the formation of imines, aldehydes, or other related products, potentially altering the compound's biological activity and safety profile.[6][7] The presence of oxygen and exposure to light can promote these oxidative processes.

Below is a diagram illustrating the potential degradation pathways.

Caption: Potential degradation pathways for this compound.

Recommended Storage Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended based on supplier information and the chemical nature of the compound:

  • Temperature: Store at 2-8°C.[3] Refrigeration slows down chemical reactions, including hydrolysis and oxidation.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and prevent oxidative degradation.

  • Moisture: Keep in a tightly sealed container in a dry place to protect from moisture, which can promote hydrolysis of the ester group.[1]

  • Light: Protect from light to prevent photolytic degradation. Amber vials or storage in a dark cabinet are recommended.

Experimental Protocols for Stability Assessment

For researchers needing to perform their own stability studies, a forced degradation study is recommended to identify potential degradation products and establish a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[8][9]

The following is a general workflow for conducting a forced degradation study.

G cluster_setup Study Setup cluster_stress Forced Degradation Conditions cluster_analysis Analysis and Characterization cluster_conclusion Conclusion Start Obtain High-Purity Sample of Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl MethodDev Develop Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Start->MethodDev Stress Subject Sample to Stress Conditions MethodDev->Stress Hydrolysis Acidic, Basic, and Neutral Hydrolysis Stress->Hydrolysis Oxidation Oxidative Stress (e.g., H₂O₂) Stress->Oxidation Thermal Thermal Stress (Dry Heat) Stress->Thermal Photolytic Photolytic Stress (UV/Vis Light) Stress->Photolytic Analysis Analyze Stressed Samples using the Developed Method Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Characterization Characterize Degradation Products (e.g., LC-MS/MS, NMR) Analysis->Characterization Report Establish Degradation Profile and Recommend Storage Conditions Characterization->Report

Caption: Workflow for a forced degradation study of a pharmaceutical compound.

General Protocol for Forced Degradation Studies

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with UV/PDA and MS detectors

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for a defined period (e.g., 2 hours).

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Neutral Hydrolysis:

    • Mix the stock solution with high-purity water.

    • Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Withdraw aliquots at various time points and dilute for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for a defined period (e.g., 24 hours), protected from light.

    • Withdraw aliquots at various time points and dilute for analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 48 hours).

    • Also, subject the stock solution to thermal stress (e.g., 60°C).

    • Analyze the samples after the stress period.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • A control sample should be protected from light.

    • Analyze the samples after exposure.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.

    • The mobile phase could consist of a gradient of acetonitrile and water with a formic acid modifier.

    • Use UV/PDA detection to quantify the parent compound and degradation products.

    • Use a mass spectrometer to identify the mass-to-charge ratio of the degradation products to aid in their structural elucidation.

Conclusion

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and oxidation. Adherence to the recommended storage conditions of refrigeration (2-8°C), protection from light, moisture, and oxygen is critical for maintaining its purity and integrity. For rigorous applications, conducting forced degradation studies is advised to develop a comprehensive stability profile and a validated analytical method for quality control. This guide provides the foundational knowledge and experimental framework for the proper handling, storage, and stability assessment of this compound.

References

Methodological & Application

Application Notes and Protocols for Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a key pharmaceutical intermediate primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting adrenergic receptors. Its bifunctional nature, possessing both a primary amine and a methyl ester, makes it a versatile building block in medicinal chemistry. This document provides detailed application notes, experimental protocols for its synthesis and subsequent derivatization, and analytical methods for its characterization. Furthermore, it elucidates the signaling pathway of alpha-2 adrenergic receptors, a common target for drugs synthesized using this intermediate.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 100511-78-2[1]
Molecular Formula C₁₁H₁₆ClNO₂[1]
Molecular Weight 229.70 g/mol [1]
Appearance White to off-white solidN/A
Solubility Soluble in water and methanolN/A
Purity (Typical) ≥98%N/A

Applications in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of alpha-2 adrenergic receptor agonists. These agonists are a class of drugs used in the treatment of various conditions, including hypertension, attention deficit hyperactivity disorder (ADHD), and for sedation in clinical settings[2]. The primary amine group of the intermediate allows for the introduction of various substituents to modulate the pharmacological activity of the final compound, while the methyl propanoate moiety can be further modified or may contribute to the overall pharmacokinetic profile of the drug.

A representative application is the synthesis of N-substituted derivatives that can act as potent and selective alpha-2 adrenergic agonists. The workflow for such a synthesis is depicted below.

G cluster_synthesis Synthesis Workflow A Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl B N-Alkylation or N-Acylation A->B Reaction with Alkyl Halide/Acyl Chloride C Intermediate Derivative B->C D Optional: Ester Hydrolysis/Amidation C->D E Final API (Alpha-2 Adrenergic Agonist) C->E Direct Use D->E

Caption: General synthetic workflow for utilizing the intermediate.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and analysis of this compound and its application in the synthesis of a potential alpha-2 adrenergic agonist.

Synthesis of this compound

This protocol describes a two-step synthesis starting from 4-cyanophenylpropanoic acid.

Step 1: Esterification of 4-cyanophenylpropanoic acid

G A 4-cyanophenylpropanoic acid + Methanol C Reflux A->C B Acid Catalyst (e.g., H₂SO₄) B->C D Work-up and Purification C->D E Methyl 3-(4-cyanophenyl)propanoate D->E G A Methyl 3-(4-cyanophenyl)propanoate D Hydrogenation A->D B Catalyst (e.g., Pd/C) + Hydrogen Gas B->D C Solvent (e.g., Methanol with HCl) C->D E Filtration and Crystallization D->E F Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl E->F G Receptor α₂-Adrenergic Receptor G_protein Gi/o Protein (αβγ complex) Receptor->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., API synthesized from intermediate) Agonist->Receptor Binds to G_alpha->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Downstream Downstream Cellular Effects (e.g., ↓ Neurotransmitter release) PKA_active->Downstream Phosphorylates targets

References

Application Notes and Protocols for Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a primary amine and a methyl ester, offering two reactive sites for chemical modification. The aminomethylphenyl group provides a rigid scaffold, while the propanoate chain introduces a flexible linker. This combination allows for the systematic exploration of chemical space to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.

The primary amine is a key functional group that readily participates in common bond-forming reactions such as amide coupling and reductive amination. These reactions are fundamental in the synthesis of a wide array of complex molecules, including enzyme inhibitors, receptor ligands, and other biologically active compounds. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for further chemical elaboration.

This document provides a detailed experimental protocol for a representative application of Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl: the synthesis of an amide derivative. Amide bond formation is one of the most crucial reactions in drug discovery, as the amide linkage is a core component of many pharmaceutical agents.

Key Applications in Drug Discovery
  • Scaffold Elaboration: The primary amine of Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl is a versatile point for diversification. Through amide coupling with a library of carboxylic acids, a multitude of derivatives can be synthesized to probe structure-activity relationships (SAR).

  • Linker Chemistry: The propanoate portion of the molecule can function as a linker to connect two or more pharmacophores. This is a common strategy in the design of bivalent ligands and Proteolysis-Targeting Chimeras (PROTACs).

  • Peptidomimetic Design: As a derivative of a β-amino acid, this compound can be incorporated into peptide sequences to create peptidomimetics. These modified peptides often exhibit enhanced metabolic stability and altered conformational preferences compared to their natural counterparts.

Experimental Protocol: Amide Coupling Reaction

This protocol details the synthesis of a representative amide by coupling Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl with a generic carboxylic acid using a common coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive, Hydroxybenzotriazole (HOBt).

Reaction Scheme
Materials
  • Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl

  • Carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl (1.0 eq) and the carboxylic acid (1.1 eq).

  • Dissolution: Add anhydrous DCM or DMF to dissolve the starting materials. The volume should be sufficient to ensure good stirring (typically a 0.1 to 0.5 M solution).

  • Base Addition: Add DIPEA or TEA (2.5 eq) to the reaction mixture. The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Addition of Coupling Agents: Add HOBt (1.2 eq) to the mixture. Once dissolved, add EDC (1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes. The reaction is generally complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the quantitative data for a representative amide coupling reaction.

ParameterValue
Reactants
Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl1.0 eq
Representative Carboxylic Acid (e.g., Benzoic Acid)1.1 eq
Reagents
EDC1.2 eq
HOBt1.2 eq
DIPEA2.5 eq
Reaction Conditions
SolventAnhydrous DCM
TemperatureRoom Temperature
Reaction Time6 hours
Results
Yield of Purified Product85-95% (Typical)
Purity (by HPLC or NMR)>95%

Visualizations

Experimental Workflow

experimental_workflow start Reaction Setup: - Methyl 3-(4-(aminomethyl)phenyl)propanoate HCl - Carboxylic Acid - Anhydrous Solvent base_addition Add Base (DIPEA or TEA) start->base_addition coupling_agents Add Coupling Agents (HOBt, then EDC) base_addition->coupling_agents reaction Stir at Room Temperature (4-12 hours) coupling_agents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Wash with NaHCO₃, H₂O, Brine - Dry over Na₂SO₄ monitoring->workup Reaction Complete purification Purification: - Concentrate - Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization logical_relationship cluster_reactants Reactants cluster_reagents Reagents Amine (Starting Material) Amine (Starting Material) Amide Product Amide Product Amine (Starting Material)->Amide Product attacks Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate activated by Coupling Agent (EDC) Coupling Agent (EDC) Coupling Agent (EDC)->Activated Intermediate Additive (HOBt) Additive (HOBt) Additive (HOBt)->Activated Intermediate stabilizes Base (DIPEA) Base (DIPEA) Base (DIPEA)->Amine (Starting Material) deprotonates Activated Intermediate->Amide Product

Application Note: Analytical Characterization of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a chemical intermediate of interest in pharmaceutical synthesis and drug development. Its purity and structural integrity are critical for the quality and safety of downstream products. This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound, ensuring reliable and reproducible results. The methodologies covered include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₁H₁₆ClNO₂ Molecular Weight: 229.71 g/mol CAS Number: 100511-78-2

Analytical Methods Overview

A multi-faceted analytical approach is recommended for the complete characterization of this compound. This involves spectroscopic techniques for structural elucidation and chromatographic methods for purity assessment.

Workflow for Compound Characterization

G cluster_0 Primary Characterization cluster_1 Spectroscopic Methods cluster_2 Chromatographic Method cluster_3 Final Analysis Synthesis_Purification Synthesis & Purification Structural_Elucidation Structural Elucidation Synthesis_Purification->Structural_Elucidation Purity_Assessment Purity & Impurity Profile Synthesis_Purification->Purity_Assessment NMR 1H & 13C NMR Structural_Elucidation->NMR Primary Structure MS Mass Spectrometry Structural_Elucidation->MS Molecular Weight IR FT-IR Structural_Elucidation->IR Functional Groups HPLC HPLC-UV Purity_Assessment->HPLC Purity & Impurities Data_Analysis Data Integration & Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis HPLC->Data_Analysis Final_Report Certificate of Analysis Data_Analysis->Final_Report

Caption: Workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of the molecule. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.40br s3H-NH₃⁺
~7.40d2HAr-H (ortho to CH₂NH₃⁺)
~7.25d2HAr-H (ortho to CH₂CH₂COOCH₃)
~4.00q2H-CH₂NH₃⁺
~3.60s3H-OCH₃
~2.90t2HAr-CH₂CH₂-
~2.65t2H-CH₂COOCH₃
Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (ppm)Assignment
~172.5C=O (ester)
~142.0Ar-C (quaternary, attached to CH₂NH₃⁺)
~138.5Ar-C (quaternary, attached to CH₂CH₂COOCH₃)
~129.5Ar-CH
~129.0Ar-CH
~51.5-OCH₃
~42.0-CH₂NH₃⁺
~35.0Ar-CH₂CH₂-
~30.0-CH₂COOCH₃
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.[1]

  • Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the hydrochloride salt and to observe the exchangeable protons of the ammonium group.

  • Dissolution: Vortex the tube until the sample is completely dissolved. If particulates are present, filter the solution through a glass wool plug into a clean NMR tube.[1][2][3]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration, especially for the quaternary carbon signals in ¹³C NMR.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A higher number of scans will likely be necessary to achieve a good signal-to-noise ratio.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound and for identifying and quantifying any process-related impurities.

Proposed HPLC Method Parameters
ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 7-9 minutes (highly dependent on the specific system)
Experimental Protocol: HPLC Analysis
  • Mobile Phase Preparation: Prepare the mobile phases as described in the table above and degas them thoroughly.

  • Standard Solution Preparation: Prepare a stock solution of a reference standard of this compound of known purity at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B).

  • Sample Solution Preparation: Prepare a solution of the sample to be tested at the same concentration as the standard solution.

  • System Suitability: Inject the standard solution multiple times to ensure the system is equilibrated and that parameters such as retention time, peak area, and tailing factor are reproducible.

  • Analysis: Inject the sample solution and record the chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) can be utilized. ESI is generally preferred for polar molecules and will likely yield the protonated molecular ion.

Expected Mass Spectrometry Data (ESI+)
m/zAssignment
194.12[M+H]⁺ (protonated molecule of the free base)
216.10[M+Na]⁺ (sodium adduct of the free base)

Logical Fragmentation Pathway

G M_plus_H [M+H]⁺ m/z = 194.12 Loss_CH3OH - CH₃OH Loss_NH3 - NH₃ Fragment_162 m/z = 162.09 Loss_CH3OH->Fragment_162 Loss_CO - CO Fragment_134 m/z = 134.09 Loss_CO->Fragment_134 Loss_C2H4 - C₂H₄ Fragment_177 m/z = 177.10 Loss_NH3->Fragment_177 Fragment_106 m/z = 106.06 Loss_C2H4->Fragment_106

Caption: Proposed ESI-MS fragmentation pathway for the free base.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).

  • Infusion: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Expected FT-IR Data
Wavenumber (cm⁻¹)Assignment
3100-2800N-H stretch (primary amine salt), C-H stretch (aromatic and aliphatic)
~1735C=O stretch (ester)
~1610, ~1520C=C stretch (aromatic ring)
~1250C-O stretch (ester)
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of the solid sample, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of the molecule.

Summary of Analytical Data

The combination of these analytical techniques provides a comprehensive characterization of this compound, confirming its identity, purity, and integrity. All data should be documented in a formal certificate of analysis.

References

Application Note: Interpretation of the 1H NMR Spectrum of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a chemical compound of interest in pharmaceutical research and development. A thorough understanding of its chemical structure is paramount for its characterization and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a powerful analytical technique for elucidating the structure of organic molecules. This application note provides a detailed interpretation of the 1H NMR spectrum of this compound, along with a standard protocol for sample preparation and data acquisition.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The presence of the hydrochloride salt influences the chemical shifts of protons near the aminomethyl group due to the electron-withdrawing effect of the protonated amine.

Table 1: Predicted 1H NMR Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH2- (propanoate)~ 2.65Triplet (t)2H~ 7.5
-CH2- (propanoate)~ 2.95Triplet (t)2H~ 7.5
-OCH3 (ester)~ 3.60Singlet (s)3HN/A
-CH2- (aminomethyl)~ 4.10Singlet (s)2HN/A
Aromatic (Ha)~ 7.30Doublet (d)2H~ 8.2
Aromatic (Hb)~ 7.40Doublet (d)2H~ 8.2
-NH3+~ 8.50Broad Singlet3HN/A

Note: The chemical shift values are approximate and can vary depending on the solvent and concentration.

Interpretation of the Spectrum

  • Propanoate Side Chain:

    • The two methylene groups of the propanoate chain (-CH2-CH2-COOCH3) appear as two triplets. The triplet at approximately 2.65 ppm corresponds to the methylene group adjacent to the ester carbonyl, while the triplet at around 2.95 ppm is attributed to the benzylic methylene group. Each triplet integrates to 2 protons.

    • The methyl ester group (-OCH3) gives rise to a sharp singlet at approximately 3.60 ppm, integrating to 3 protons.[1][2][3][4]

  • Aromatic Region:

    • The para-substituted benzene ring gives a characteristic AA'BB' system, which appears as two doublets.[5][6][7][8][9] The two aromatic protons ortho to the propanoate substituent (Ha) are expected to resonate at a slightly lower chemical shift (around 7.30 ppm) compared to the two protons ortho to the aminomethyl group (Hb) at approximately 7.40 ppm. Each doublet integrates to 2 protons, and they will show a typical ortho-coupling constant of about 8-9 Hz.[6]

  • Aminomethyl Group:

    • The methylene protons of the aminomethyl group (-CH2-NH3+) are deshielded by the adjacent positively charged nitrogen and the aromatic ring, resulting in a singlet at approximately 4.10 ppm, which integrates to 2 protons.

    • The protons of the ammonium group (-NH3+) are acidic and undergo rapid exchange. They typically appear as a broad singlet at a downfield chemical shift (around 8.50 ppm). The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature.[10]

Experimental Protocol

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.[11]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. For hydrochloride salts, deuterated dimethyl sulfoxide (DMSO-d6) is often a good choice due to its ability to dissolve ionic compounds.[12] Alternatively, deuterated methanol (CD3OD) can be used.

  • Vortex the vial until the sample is completely dissolved.

  • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[11]

  • Cap the NMR tube securely.

4.2. NMR Data Acquisition

  • Instrument: A standard 400 MHz (or higher) NMR spectrometer.

  • Reference: Tetramethylsilane (TMS) is typically used as an internal standard with a chemical shift set to 0.00 ppm.[1][13]

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: A range of 0-12 ppm is generally sufficient for 1H NMR of organic molecules.[14]

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Visualization

The following diagrams illustrate the structure of this compound with proton assignments and a general workflow for its 1H NMR analysis.

Caption: Structure of this compound with proton labels.

G cluster_workflow 1H NMR Analysis Workflow A Sample Preparation (5-10 mg in 0.6-0.7 mL DMSO-d6) B Data Acquisition (400 MHz Spectrometer) A->B Insert into Spectrometer C Data Processing (FT, Phasing, Calibration) B->C Generate FID D Spectral Interpretation (Chemical Shift, Integration, Multiplicity) C->D Processed Spectrum E Structure Confirmation D->E Assign Signals

Caption: General workflow for 1H NMR analysis.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Methyl 3-(4-(aminomethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of Methyl 3-(4-(aminomethyl)phenyl)propanoate. Due to the absence of direct experimental data in publicly available literature for this specific compound, this note leverages established fragmentation principles of structurally similar molecules, including benzylamines and methyl esters of phenylpropanoic acids. This application note offers a robust theoretical framework for researchers engaged in the identification and characterization of this and related compounds using mass spectrometry. Detailed experimental protocols for sample preparation and analysis are also provided to guide practical laboratory work.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of Methyl 3-(4-(aminomethyl)phenyl)propanoate under mass spectrometry, particularly using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), is expected to be driven by the presence of the benzylamine and methyl propanoate functionalities. The primary sites of charge localization and subsequent fragmentation will be the nitrogen atom of the aminomethyl group and the carbonyl oxygen of the ester group.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for amines.[1][2] For the target molecule, cleavage of the C-C bond adjacent to the nitrogen atom is expected, leading to the formation of a stable benzylic immonium ion.

  • Benzylic Cleavage: The bond between the benzylic carbon and the adjacent CH2 group is prone to cleavage, resulting in the formation of a stable benzyl cation or a related tropylium ion.

  • Ester-related Fragmentations: The methyl ester group can undergo characteristic fragmentations, such as the loss of the methoxy group (-OCH3) or the entire methoxycarbonyl group (-COOCH3).[1][3] A McLafferty rearrangement is also a possibility for esters, though less likely to be the primary pathway in this specific structure.[2][4]

  • Loss of Small Neutral Molecules: The fragmentation cascade may also involve the loss of small, stable neutral molecules like ammonia (NH3) from the aminomethyl group.[5][6]

Table 1: Predicted Major Fragment Ions for Methyl 3-(4-(aminomethyl)phenyl)propanoate (Molecular Weight: 193.24 g/mol )

m/z (predicted)Proposed Fragment Structure/IdentityFragmentation Pathway
194.1[M+H]⁺Protonated molecular ion (ESI)
193.1[M]⁺˙Molecular ion (EI)
176.1[M-NH₃]⁺˙Loss of ammonia
162.1[M-OCH₃]⁺Loss of a methoxy radical from the ester
134.1[M-COOCH₃]⁺Loss of the methoxycarbonyl group
106.1[C₇H₈N]⁺Benzylic immonium ion via α-cleavage
91.1[C₇H₇]⁺Tropylium ion from benzylic cleavage

Experimental Protocols

The following protocols are designed to provide a starting point for the analysis of Methyl 3-(4-(aminomethyl)phenyl)propanoate by mass spectrometry. Optimization may be required based on the specific instrumentation and experimental goals.

Sample Preparation Protocol for LC-MS Analysis

This protocol is adapted for the analysis of small molecules and aims to ensure a clean sample for injection.[7][8][9]

  • Stock Solution Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.[8]

  • Working Solution Preparation: Take an aliquot of the stock solution and dilute it with the initial mobile phase solvent to a final concentration in the range of 1-10 µg/mL.[8]

  • Filtration: If any precipitate is observed, filter the final solution through a 0.22 µm syringe filter before transferring it to an appropriate autosampler vial.[8]

  • Blank Samples: Prepare blank samples consisting of the final solvent mixture to be run before and after the sample analysis to check for carryover and contamination.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is a suitable starting point for a molecule of this polarity.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would be to start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to ensure elution of the compound.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for UHPLC.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Protocol (ESI-MS/MS)

This protocol is for a tandem mass spectrometer equipped with an electrospray ionization source.[10][11][12]

  • Ionization Mode: Positive ion mode is recommended due to the presence of the basic amino group, which is readily protonated.[13]

  • Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.[14]

  • MS1 Scan: Acquire full scan mass spectra over a range of m/z 50-500 to detect the protonated molecular ion ([M+H]⁺).

  • MS/MS (Tandem MS) Scan:

    • Select the [M+H]⁺ ion (predicted at m/z 194.1) as the precursor ion for collision-induced dissociation (CID).

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ion spectrum.

    • The product ion spectrum will reveal the fragmentation pattern of the molecule.

Visualizations

Fragmentation_Pathway cluster_ionization Ionization M_plus_H [M+H]⁺ m/z 194.1 frag_176 [M-NH₃]⁺˙ m/z 176.1 M_plus_H->frag_176 -NH₃ frag_162 [M-OCH₃]⁺ m/z 162.1 M_plus_H->frag_162 -OCH₃ frag_134 [M-COOCH₃]⁺ m/z 134.1 M_plus_H->frag_134 -COOCH₃ frag_106 Benzylic Immonium Ion m/z 106.1 M_plus_H->frag_106 α-cleavage M [M]⁺˙ m/z 193.1 frag_91 Tropylium Ion m/z 91.1 frag_134->frag_91 -CH₂CH₂

Caption: Predicted ESI-MS/MS fragmentation pathway of Methyl 3-(4-(aminomethyl)phenyl)propanoate.

Experimental_Workflow start Sample Preparation dissolve Dissolve in Solvent (1 mg/mL) start->dissolve dilute Dilute to 1-10 µg/mL dissolve->dilute filter Filter (0.22 µm) dilute->filter lc_ms LC-MS Analysis filter->lc_ms hplc HPLC/UHPLC Separation (C18) lc_ms->hplc ms1 MS1 Full Scan (m/z 50-500) hplc->ms1 ms2 MS/MS of [M+H]⁺ ms1->ms2 data_analysis Data Analysis ms2->data_analysis frag_pattern Identify Fragmentation Pattern data_analysis->frag_pattern structure Confirm Structure frag_pattern->structure

Caption: General workflow for the LC-MS/MS analysis of small molecules.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the development and protocol for a simple, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride. The method is suitable for routine quality control and stability testing of the drug substance. The protocol employs a C18 column with UV detection, providing a clear separation of the active pharmaceutical ingredient (API) from its degradation products generated under various stress conditions as mandated by ICH guidelines.

Introduction

This compound is an organic compound containing a primary amine and an ester functional group, making it susceptible to degradation via hydrolysis and oxidation.[1] A robust analytical method is crucial for ensuring the quality, potency, and safety of the drug substance by accurately quantifying it and separating it from any potential impurities or degradants.[2] This document provides a comprehensive guide to developing a stability-indicating HPLC method, including protocols for forced degradation studies, which are essential for understanding the degradation pathways and demonstrating the specificity of the analytical procedure.[2][3][4]

HPLC Method Development Strategy

The development of a stability-indicating HPLC method involves a systematic approach to select the appropriate chromatographic conditions. Reversed-phase HPLC is the preferred mode for polar to moderately non-polar compounds like the target analyte.

Column and Mobile Phase Selection

Due to the aromatic and amine nature of the analyte, a C18 stationary phase was selected to provide adequate retention and resolution.[5][6] The mobile phase consists of an aqueous buffer and an organic modifier. The pH of the buffer is a critical parameter for controlling the retention of the ionizable amine group.[7] A pH below the pKa of the amine ensures it is in its protonated, more polar form, which can be beneficial for peak shape and retention control. Acetonitrile and methanol are common organic modifiers; their ratio with the aqueous phase is optimized to achieve a suitable retention time and separation.[7]

Wavelength Selection

The UV detection wavelength is selected by scanning the UV spectrum of this compound in the mobile phase. The wavelength of maximum absorbance is chosen to ensure high sensitivity.

MethodDevelopmentWorkflow HPLC Method Development Workflow cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application Analyte Analyte Characterization (Solubility, pKa, UV Spectrum) Mode Select HPLC Mode (Reversed-Phase) Analyte->Mode Column Column Selection (e.g., C18, 5 µm, 250x4.6 mm) Mode->Column MobilePhase Mobile Phase Optimization - Buffer Selection & pH - Organic Modifier (ACN/MeOH) - Isocratic vs. Gradient Column->MobilePhase Detector Detector Wavelength Selection (UV Scan for λmax) MobilePhase->Detector FlowTemp Optimize Flow Rate & Temperature Detector->FlowTemp ForcedDeg Forced Degradation Study (Specificity) FlowTemp->ForcedDeg Validation Method Validation (ICH) (Linearity, Accuracy, Precision) ForcedDeg->Validation FinalMethod Finalized Analytical Method Validation->FinalMethod

Caption: A workflow diagram for HPLC method development.

Experimental Protocols

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Water bath

Chemicals and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

  • Deionized Water (Milli-Q or equivalent)

Optimized Chromatographic Conditions

The final optimized conditions for the analysis are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Column Temp. 30°C
Injection Vol. 10 µL
Run Time 10 minutes

Table 1: Optimized HPLC Chromatographic Conditions.

Solution Preparation
  • Buffer Preparation (25 mM, pH 3.0): Dissolve 3.4 g of Potassium Dihydrogen Phosphate in 1000 mL of deionized water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 70:30 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Forced Degradation Study Protocol

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[3][8] A concentration of 1000 µg/mL of the drug substance in the respective stressor solution is used.

  • Acid Hydrolysis: Reflux 10 mL of the stock solution with 10 mL of 0.1 N HCl at 60°C for 2 hours.[2] Cool, neutralize with 0.1 N NaOH, and dilute to volume in a 100 mL flask with mobile phase.

  • Base Hydrolysis: Reflux 10 mL of the stock solution with 10 mL of 0.1 N NaOH at 60°C for 2 hours.[2] Cool, neutralize with 0.1 N HCl, and dilute to volume in a 100 mL flask with mobile phase.

  • Oxidative Degradation: Treat 10 mL of the stock solution with 10 mL of 3% hydrogen peroxide at room temperature for 24 hours.[2] Dilute to volume in a 100 mL flask with mobile phase.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 48 hours. After exposure, allow it to cool, then prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for 7 days. Prepare a 100 µg/mL solution in the mobile phase.

ForcedDegradationWorkflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) API Drug Substance (API Solution / Solid) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidative Oxidative (3% H₂O₂, RT) API->Oxidative Thermal Thermal (Solid, 105°C) API->Thermal Photo Photolytic (Solid, UV/Vis Light) API->Photo Analysis Sample Preparation (Neutralization, Dilution) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis HPLC HPLC Analysis Analysis->HPLC Result Assess Peak Purity & Specificity (DAD Detector) HPLC->Result

Caption: Workflow for the forced degradation study.

Results

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. The results should meet the acceptance criteria before sample analysis.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20006500
%RSD of Peak Area ≤ 2.0% (for n=6)0.85%
Retention Time (RT) Approx. 5.5 min5.52 min

Table 2: System Suitability Parameters.

Method Specificity and Forced Degradation

The method demonstrated good specificity. The peak for this compound was well-resolved from the peaks of degradation products generated under various stress conditions. The peak purity analysis using a DAD confirmed the homogeneity of the analyte peak in all stressed samples.

Stress Condition% Assay of API% DegradationObservations
Unstressed Sample 99.8%-No interfering peaks at the RT of the analyte.
Acid Hydrolysis 88.2%11.6%One major degradation peak at RRT 0.8.
Base Hydrolysis 85.5%14.3%Two major degradation peaks at RRT 0.7 & 1.3.
Oxidative 91.3%8.5%Multiple small degradation peaks observed.
Thermal 98.9%0.9%The compound is relatively stable to heat.
Photolytic 96.5%3.3%Minor degradation observed.

Table 3: Summary of Forced Degradation Study Results (Example Data).

Conclusion

A specific, reliable, and stability-indicating RP-HPLC method for the analysis of this compound has been developed. The method is effective in separating the main compound from its degradation products formed under hydrolytic, oxidative, thermal, and photolytic stress. The described protocol is straightforward and can be readily implemented in a quality control laboratory for routine analysis and stability studies of the drug substance.

References

Application of Methyl 3-(4-(aminomethyl)phenyl)propanoate as a Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-(aminomethyl)phenyl)propanoate is a valuable bifunctional building block in medicinal chemistry, primarily utilized in the synthesis of various pharmaceutical agents. Its structure, featuring a primary amine and a methyl ester, allows for versatile chemical modifications, making it an important intermediate in the construction of complex molecules. This document provides detailed application notes and experimental protocols for the use of Methyl 3-(4-(aminomethyl)phenyl)propanoate, with a specific focus on its role in the synthesis of direct Factor Xa inhibitors, a class of oral anticoagulants.

Core Application: Synthesis of Factor Xa Inhibitors

Methyl 3-(4-(aminomethyl)phenyl)propanoate serves as a key precursor for the synthesis of potent and selective Factor Xa (FXa) inhibitors.[1][2] FXa is a critical enzyme in the blood coagulation cascade, and its inhibition is a major therapeutic strategy for the prevention and treatment of thromboembolic diseases.[3][4] The aminomethyl group of the building block is typically acylated to introduce a pharmacophoric element that binds to the S1 pocket of the FXa enzyme, while the propanoate moiety can be further modified or linked to other parts of the drug molecule.

A prominent example of a drug synthesized using this building block is Betrixaban , an oral FXa inhibitor.[1][2] The synthesis of Betrixaban involves the coupling of the aminomethyl group of a derivative of Methyl 3-(4-(aminomethyl)phenyl)propanoate with a substituted benzoyl chloride.

Key Synthetic Reactions and Protocols

The primary application of Methyl 3-(4-(aminomethyl)phenyl)propanoate in drug discovery revolves around amide bond formation (amidation) at the primary amine. This reaction is fundamental in linking this building block to other key fragments of the target drug molecule.

Protocol 1: General Amidation of Methyl 3-(4-(aminomethyl)phenyl)propanoate

This protocol describes a general procedure for the acylation of Methyl 3-(4-(aminomethyl)phenyl)propanoate with an acid chloride.

Materials:

  • Methyl 3-(4-(aminomethyl)phenyl)propanoate

  • Acid Chloride (e.g., 4-(N,N-dimethylcarbamimidoyl)benzoyl chloride for Betrixaban synthesis)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or Argon inert atmosphere setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve Methyl 3-(4-(aminomethyl)phenyl)propanoate (1.0 eq) in the chosen anhydrous solvent (e.g., DCM).

  • Base Addition: Add the tertiary amine base (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Acid Chloride Addition: Slowly add a solution of the acid chloride (1.0 - 1.1 eq) in the same anhydrous solvent to the reaction mixture. The addition is typically performed at 0 °C to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure amide product.

ParameterValue/ConditionReference
Starting MaterialMethyl 3-(4-(aminomethyl)phenyl)propanoate[5]
ReactantAcid Chloride[6]
SolventDichloromethane (DCM) or Tetrahydrofuran (THF)General Knowledge
BaseTriethylamine (TEA) or Diisopropylethylamine (DIPEA)General Knowledge
Temperature0 °C to Room TemperatureGeneral Knowledge
Reaction Time2 - 24 hoursGeneral Knowledge
Typical Yield70 - 95% (highly dependent on substrates)General Knowledge

Application in the Synthesis of Betrixaban Intermediate

Methyl 3-(4-(aminomethyl)phenyl)propanoate can be envisioned as a precursor in a convergent synthesis of Betrixaban. A key step would be its coupling with a suitably activated benzoic acid derivative.

Protocol 2: Synthesis of a Betrixaban Precursor via Amide Coupling

This protocol outlines the synthesis of an intermediate for Betrixaban through the coupling of Methyl 3-(4-(aminomethyl)phenyl)propanoate with 4-(N,N-dimethylcarbamimidoyl)benzoic acid using a peptide coupling reagent.

Materials:

  • Methyl 3-(4-(aminomethyl)phenyl)propanoate

  • 4-(N,N-dimethylcarbamimidoyl)benzoic acid hydrochloride

  • Peptide coupling reagent (e.g., EDC·HCl, HATU)

  • Base (e.g., DIPEA, HOBt)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF))

  • Standard laboratory equipment as in Protocol 1

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-(N,N-dimethylcarbamimidoyl)benzoic acid hydrochloride (1.0 eq) in anhydrous DMF. Add the base (e.g., DIPEA, 2.5 eq) and the coupling reagent (e.g., EDC·HCl, 1.2 eq) and HOBt (1.2 eq). Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add a solution of Methyl 3-(4-(aminomethyl)phenyl)propanoate (1.1 eq) in anhydrous DMF to the activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Workup:

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide intermediate.

ParameterValue/ConditionReference
Starting MaterialMethyl 3-(4-(aminomethyl)phenyl)propanoate[5]
Coupling Partner4-(N,N-dimethylcarbamimidoyl)benzoic acid[2]
Coupling ReagentsEDC·HCl, HOBt[2]
SolventN,N-Dimethylformamide (DMF)[2]
BaseDiisopropylethylamine (DIPEA)[2]
TemperatureRoom Temperature[2]
Typical Yield>80% (based on similar reported couplings)[2]

Signaling Pathway and Experimental Workflow

The final products synthesized using Methyl 3-(4-(aminomethyl)phenyl)propanoate, such as Betrixaban, act by inhibiting Factor Xa in the blood coagulation cascade.

FactorXa_Signaling_Pathway Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa FX->FXa Activation Thrombin Thrombin FXa->Thrombin Converts Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Converts Fibrinogen Fibrinogen Fibrinogen->Fibrin Betrixaban Betrixaban (Derived from Building Block) Betrixaban->FXa Inhibits

Figure 1: Simplified diagram of the blood coagulation cascade and the inhibitory action of Betrixaban.

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of a Factor Xa inhibitor using Methyl 3-(4-(aminomethyl)phenyl)propanoate as a starting material.

Experimental_Workflow start Start: Methyl 3-(4-(aminomethyl)phenyl)propanoate synthesis Amide Coupling (Protocol 1 or 2) start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, HPLC) purification->characterization intermediate Synthesized Intermediate characterization->intermediate further_synthesis Further Synthetic Steps (e.g., Ester Hydrolysis) intermediate->further_synthesis final_compound Final Compound (e.g., Betrixaban) intermediate->final_compound If one-step further_synthesis->final_compound bio_assay Biological Evaluation (Factor Xa Inhibition Assay) final_compound->bio_assay data_analysis Data Analysis (IC50 Determination) bio_assay->data_analysis end End: Lead Compound Identified data_analysis->end

Figure 2: General experimental workflow for drug discovery using the specified building block.

Conclusion

Methyl 3-(4-(aminomethyl)phenyl)propanoate is a versatile and crucial building block in the synthesis of complex pharmaceutical compounds, particularly in the development of Factor Xa inhibitors. The protocols and data presented herein provide a foundational guide for researchers in drug discovery and development to effectively utilize this intermediate in their synthetic strategies. The straightforward reactivity of its functional groups, combined with its commercial availability, makes it an attractive starting material for the efficient construction of novel therapeutic agents.

References

Application Notes and Protocols: Derivatization of the Primary Amine in Methyl 3-(4-(aminomethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of the primary amine functionality in Methyl 3-(4-(aminomethyl)phenyl)propanoate. This compound serves as a versatile building block in medicinal chemistry, and modification of its primary amine allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following sections detail common and robust derivatization strategies, including acylation, sulfonylation, and reductive amination.

Acylation: Amide Bond Formation

Acylation of the primary amine in Methyl 3-(4-(aminomethyl)phenyl)propanoate to form an amide bond is a fundamental transformation in drug discovery. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding, which is crucial for target engagement. This can be achieved using various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents.[1][2]

Application Notes:
  • Acyl Chlorides: Highly reactive acylating agents that readily react with primary amines. The reaction is typically rapid and proceeds under mild conditions. A base is required to neutralize the hydrochloric acid byproduct.[3][4]

  • Carboxylic Acid Coupling: A milder and often preferred method that utilizes a coupling reagent (e.g., HATU, DCC, EDC) to activate the carboxylic acid in situ.[2][5][6][7] This approach offers broader functional group tolerance.[8]

Experimental Protocol: Acylation with an Acyl Chloride

This protocol describes a general procedure for the acylation of Methyl 3-(4-(aminomethyl)phenyl)propanoate with an acyl chloride.

Materials:

  • Methyl 3-(4-(aminomethyl)phenyl)propanoate

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 - 1.2 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.5 - 2 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Methyl 3-(4-(aminomethyl)phenyl)propanoate (1 equivalent) in the chosen anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 - 1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acylated product.

Quantitative Data Summary: Acylation
ParameterAcyl Chloride MethodCarboxylic Acid Coupling (HATU)
Acylating Agent Acyl Chloride (1.05-1.2 eq)Carboxylic Acid (1 eq), HATU (1.1 eq)
Base Triethylamine or DIPEA (1.5-2 eq)DIPEA (2 eq)
Solvent DCM or THFDMF or DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 16 hours1 - 12 hours
Typical Yield Good to ExcellentGood to Excellent

Experimental Workflow: Acylation

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine in Solvent B Add Base A->B C Cool to 0°C B->C D Add Acyl Chloride C->D E Stir at RT D->E F Quench with Water E->F G Extract & Wash F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I

Caption: Workflow for the acylation of a primary amine.

Sulfonylation: Sulfonamide Bond Formation

The formation of a sulfonamide is another critical derivatization strategy, as sulfonamides are a key functional group in a wide range of marketed drugs.[9] This transformation is typically achieved by reacting the primary amine with a sulfonyl chloride in the presence of a base.[10][11]

Application Notes:
  • Sulfonyl Chlorides: The most common reagents for sulfonylation. The reaction is analogous to acylation with acyl chlorides and requires a base to neutralize the HCl byproduct.[10]

  • Side Reactions: A potential side reaction is di-sulfonylation, where both N-H bonds of the primary amine react.[10] This can often be minimized by using a 1:1 stoichiometry of the amine to the sulfonyl chloride and maintaining a low reaction temperature.[10]

Experimental Protocol: Sulfonylation

This protocol provides a general procedure for the synthesis of a mono-substituted sulfonamide from Methyl 3-(4-(aminomethyl)phenyl)propanoate.[10][12]

Materials:

  • Methyl 3-(4-(aminomethyl)phenyl)propanoate

  • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride) (1.0 - 1.05 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Pyridine, Triethylamine) (1.1 - 1.5 equivalents)

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve Methyl 3-(4-(aminomethyl)phenyl)propanoate (1.0 equivalent) in the anhydrous aprotic solvent.

  • Add the base (1.1-1.5 equivalents) and cool the mixture to 0 °C in an ice bath.[10]

  • In a separate flask, dissolve the sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.[10]

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or HPLC until the starting amine is consumed.[10]

  • Quench the reaction by adding water.[10]

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution, and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[10]

Quantitative Data Summary: Sulfonylation
ParameterValue/Condition
Sulfonylating Agent Sulfonyl Chloride (1.0-1.05 eq)
Base Pyridine or Triethylamine (1.1-1.5 eq)
Solvent Dichloromethane or THF
Temperature 0 °C to Room Temperature
Reaction Time 2 - 24 hours
Typical Yield Good to Excellent

Experimental Workflow: Sulfonylation

Sulfonylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine in Solvent B Add Base A->B C Cool to 0°C B->C D Add Sulfonyl Chloride C->D E Stir at RT D->E F Quench with Water E->F G Wash with Acid & Base F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I

Caption: Workflow for the sulfonylation of a primary amine.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used to introduce alkyl groups to an amine. This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[13][14]

Application Notes:
  • Reducing Agents: Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they selectively reduce the imine in the presence of the carbonyl starting material.[14]

  • Reaction Conditions: The reaction is typically carried out in a protic solvent like methanol or ethanol, often with the addition of a weak acid to facilitate imine formation.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the reductive amination of Methyl 3-(4-(aminomethyl)phenyl)propanoate with an aldehyde or ketone.

Materials:

  • Methyl 3-(4-(aminomethyl)phenyl)propanoate

  • Aldehyde or Ketone (1 - 1.2 equivalents)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride) (1.5 equivalents)

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Methyl 3-(4-(aminomethyl)phenyl)propanoate (1 equivalent) and the aldehyde or ketone (1 - 1.2 equivalents) in the chosen solvent in a round-bottom flask.

  • If using a non-protic solvent, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue to stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary: Reductive Amination
ParameterValue/Condition
Carbonyl Compound Aldehyde or Ketone (1-1.2 eq)
Reducing Agent NaBH(OAc)₃ or NaBH₃CN (1.5 eq)
Solvent DCM, DCE, or Methanol
Temperature Room Temperature
Reaction Time 12 - 24 hours
Typical Yield Good to Excellent

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification A Mix Amine & Carbonyl in Solvent B Stir at RT A->B C Add Reducing Agent B->C D Stir at RT C->D E Quench with NaHCO3 D->E F Extract & Wash E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H

Caption: Workflow for the reductive amination of a primary amine.

References

Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiral Auxiliaries

In the field of stereoselective synthesis, achieving high levels of enantiomeric purity is paramount, particularly in drug development where the chirality of a molecule dictates its biological activity. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1][2] The auxiliary imparts its chirality, leading to the formation of diastereomeric intermediates that can be separated.[1][3] Following the desired reaction, the auxiliary is cleaved from the product and can often be recovered for reuse.[1] This methodology is a robust and reliable strategy for establishing key stereocenters in complex molecules.[4][5]

The ideal chiral auxiliary should be:

  • Readily available and inexpensive in both enantiomeric forms.

  • Easily and cleanly attached to the substrate.

  • Capable of inducing high diastereoselectivity in a variety of reactions.

  • Removable under mild conditions without affecting the newly formed stereocenter.[1][6]

  • Easily recoverable for recycling.[1]

This document provides detailed application notes and protocols for some of the most widely used chiral auxiliaries in asymmetric synthesis, including Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Myers' Pseudoephedrine Amides.[4][7][8]

Evans' Oxazolidinone Auxiliaries

Introduced by David A. Evans, chiral oxazolidinones are among the most powerful and versatile chiral auxiliaries, particularly for asymmetric alkylations and aldol reactions.[4][5] They are typically derived from readily available amino acids, such as valine or phenylalanine.[1] The stereochemical outcome is dictated by the bulky substituent at the C4 position of the oxazolidinone ring, which effectively shields one face of the derived enolate from the incoming electrophile.[1][3]

General Workflow for Asymmetric Alkylation

The general strategy involves three key steps: acylation of the auxiliary, diastereoselective enolate alkylation, and subsequent cleavage of the auxiliary to yield the chiral carboxylic acid or a derivative thereof.

Evans_Workflow cluster_0 Asymmetric Alkylation using Evans' Auxiliary Aux Chiral Auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone) Acyl N-Acylation Aux->Acyl RCOCl or (RCO)2O AcylAux N-Acyl Oxazolidinone Acyl->AcylAux Enolate Enolate Formation (e.g., LDA, NaHMDS) AcylAux->Enolate Chelated Chelated (Z)-Enolate Enolate->Chelated Alkyl Alkylation (R'-X) Chelated->Alkyl Alkylated Alkylated Product (Diastereomerically Enriched) Alkyl->Alkylated Cleavage Auxiliary Cleavage Alkylated->Cleavage Product Chiral Product (e.g., Carboxylic Acid, Alcohol) Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: General workflow for Evans' auxiliary-mediated asymmetric alkylation.

Performance in Asymmetric Propionyl Alkylation

The following table summarizes representative data for the asymmetric alkylation of an N-propionyl oxazolidinone, demonstrating the high diastereoselectivity achieved with various electrophiles.

N-Acyl GroupElectrophile (R-X)Base/SolventYield (%)Diastereomeric Ratio (d.r.)Reference
PropionylBenzyl bromideLDA / THF80-92>99:1[9]
PropionylAllyl iodideNaHMDS / THF85-9598:2[3][10]
PropionylMethyl iodideLDA / THF88-9497:3[9]
PropionylEthyl iodideLDA / THF90-9598:2[9]
Experimental Protocols

This protocol describes the acylation with propionic anhydride.[3]

  • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv) followed by 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

  • Add propionic anhydride (1.2 equiv) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the N-propionyl oxazolidinone.

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, as a 1 M solution in THF) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete enolate formation.

  • Add allyl iodide (1.2 equiv) dropwise. Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates completion.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product. Purify via flash chromatography.

This protocol details the common hydrolytic cleavage using lithium hydroxide and hydrogen peroxide.[11]

  • Dissolve the purified, alkylated N-acyl oxazolidinone (1.0 equiv) in a 4:1 mixture of THF and water and cool to 0 °C.

  • Add a pre-cooled solution of 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv, e.g., 0.8 M solution).

  • Stir the mixture vigorously at 0 °C for 1-2 hours.

  • Quench the reaction by adding an excess of aqueous sodium sulfite (Na₂SO₃) solution and stir for 20 minutes.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Extract the aqueous solution with DCM (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with aqueous HCl (e.g., 1 M) and extract the desired carboxylic acid with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched carboxylic acid.

Oppolzer's Camphorsultam Auxiliaries

Oppolzer's camphorsultam is a highly effective chiral auxiliary derived from naturally occurring camphor.[12] Its rigid bicyclic structure provides excellent steric hindrance, leading to high levels of diastereoselectivity in a wide range of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[8][13] Both enantiomers are commercially available, providing access to either enantiomer of the desired product.[12]

General Workflow for Asymmetric Synthesis

The workflow is analogous to that of Evans' auxiliaries, involving N-acylation, a stereoselective reaction, and removal of the auxiliary. The sultam's robustness allows for a broad scope of reaction conditions.

Oppolzer_Workflow cluster_1 Asymmetric Synthesis using Oppolzer's Sultam Aux Camphorsultam Auxiliary Acyl N-Acylation Aux->Acyl Acyl Chloride Base AcylAux N-Acyl Sultam Acyl->AcylAux StereoReaction Stereoselective Rxn (e.g., Alkylation, Aldol) AcylAux->StereoReaction ProductAux Diastereomeric Product StereoReaction->ProductAux Cleavage Auxiliary Cleavage (e.g., LiOH, LiAlH4) ProductAux->Cleavage FinalProduct Chiral Product Cleavage->FinalProduct RecoveredAux Recovered Sultam Cleavage->RecoveredAux Myers_Workflow cluster_2 Asymmetric Alkylation using Myers' Auxiliary Aux Pseudoephedrine Auxiliary AmideFormation Amide Formation Aux->AmideFormation Acyl Chloride or Ester Amide Pseudoephedrine Amide AmideFormation->Amide Deprotonation Deprotonation (LDA, LiCl) Amide->Deprotonation AzaEnolate Lithium Aza-Enolate Deprotonation->AzaEnolate Alkylation Alkylation (R'-X) AzaEnolate->Alkylation AlkylatedAmide Alkylated Amide (Diastereomerically Pure) Alkylation->AlkylatedAmide Cleavage Auxiliary Cleavage (Acidic/Basic Hydrolysis) AlkylatedAmide->Cleavage ChiralAcid Chiral Carboxylic Acid Cleavage->ChiralAcid

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often preferred for its simplicity and scalability when suitable solvent systems are identified. Column chromatography is useful for separating the target compound from impurities with different polarities.

Q2: What are the likely impurities in my crude sample?

A2: The impurities present in your crude this compound will depend on the synthetic route used. Based on common synthetic pathways for structurally similar compounds, potential impurities are listed in the table below.

Potential Impurity Structure Reason for Presence Suggested Removal Method
Methyl 3-(4-cyanophenyl)propanoateIncomplete reduction of the nitrile precursor.Column chromatography, Recrystallization
3-(4-(aminomethyl)phenyl)propanoic acidHydrolysis of the methyl ester.Column chromatography, Extraction (as the free amine)
Starting materials (e.g., a benzaldehyde or propiophenone derivative)VariesIncomplete reaction.Column chromatography
Unidentified polymeric byproductsVariesSide reactions during synthesis.Recrystallization, Column chromatography

Q3: My compound is an oil and won't crystallize. What should I do?

A3: "Oiling out" is a common issue. Here are several troubleshooting steps:

  • Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Use a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to induce crystallization.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Try a different solvent system: The initial solvent may not be optimal. Experiment with different solvents or solvent mixtures. A good approach is to dissolve the compound in a "good" solvent and then slowly add an "anti-solvent" until the solution becomes turbid, then warm slightly to clarify and cool slowly.

Q4: Can I purify the free amine form of my compound instead of the hydrochloride salt?

A4: Yes, and this is often a preferred method, especially for column chromatography. To obtain the free amine, you can dissolve the hydrochloride salt in an aqueous basic solution (e.g., saturated sodium bicarbonate or potassium carbonate) and extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. After drying and concentrating the organic phase, the free amine can be purified by column chromatography. The purified free amine can then be converted back to the hydrochloride salt by treating a solution of the amine with ethereal HCl or a solution of HCl in a suitable organic solvent.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. Solution is too supersaturated; cooling is too rapid.Add a small amount of the recrystallization solvent to the hot solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Use a seed crystal if available.
No crystals form upon cooling. Too much solvent was used; the solution is not saturated.Boil off some of the solvent to increase the concentration. Try adding an anti-solvent dropwise to the cooled solution.
Low recovery of purified product. Too much solvent was used; the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product purity does not improve significantly. The chosen solvent system does not effectively differentiate between the product and impurities.Experiment with different solvent systems. A single solvent may not be effective; try a binary solvent system (a "good" solvent and an "anti-solvent").
Column Chromatography
Problem Possible Cause Solution
Compound streaks on the TLC plate and column. The amine is interacting with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (TEA) (0.1-1%) to the mobile phase. Use an amine-functionalized silica gel column.
Poor separation of the product from impurities. The mobile phase polarity is not optimized.Perform a thorough TLC analysis with different solvent systems to find an optimal mobile phase that gives good separation (Rf of the product around 0.2-0.4). Consider using a gradient elution on the column.
Product does not elute from the column. The mobile phase is not polar enough. The compound may be strongly adsorbed to the silica.Gradually increase the polarity of the mobile phase. If using a modifier like TEA, ensure it is present in the entire mobile phase.
Hydrolysis of the methyl ester during purification. Presence of water and prolonged contact with silica (which can be acidic).Use dry solvents and perform the chromatography as quickly as possible. Neutralizing the silica with a TEA-containing mobile phase can also help.

Experimental Protocols

Protocol 1: Recrystallization from an Alcohol/Ether System

This protocol is a general guideline based on methods for similar amine hydrochlorides. The optimal solvent system and ratios should be determined experimentally on a small scale.

  • Solvent Selection: Start with a polar solvent like methanol, ethanol, or isopropanol, as amine hydrochlorides are salts. A common co-solvent (anti-solvent) is diethyl ether or methyl tert-butyl ether (MTBE).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot alcohol (e.g., methanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, slowly add diethyl ether or MTBE dropwise until the solution becomes persistently cloudy.

  • Cooling: Once crystallization begins, allow the flask to stand at room temperature until a significant amount of solid has formed, then place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold alcohol/ether mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via the Free Amine and Column Chromatography
  • Free Amine Formation: Dissolve the crude hydrochloride salt in a minimal amount of water. Add a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the solution is basic (pH > 8).

  • Extraction: Extract the aqueous solution with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.

  • Column Chromatography:

    • Stationary Phase: Silica gel or amine-functionalized silica gel.

    • Mobile Phase: A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradient of increasing ethyl acetate may be effective. If using standard silica gel, add 0.1-1% triethylamine (TEA) to the mobile phase to prevent streaking.

    • Procedure: Dissolve the crude free amine in a minimal amount of the mobile phase (or DCM) and load it onto the column. Elute with the chosen mobile phase, collecting fractions and monitoring by TLC.

  • Salt Formation: Combine the pure fractions containing the free amine and remove the solvent. Dissolve the purified free amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether (or another appropriate solvent) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitated hydrochloride salt by vacuum filtration, wash with the solvent (e.g., ether), and dry under vacuum.

Visualizations

experimental_workflow_recrystallization crude Crude HCl Salt dissolve Dissolve in Minimal Hot Alcohol crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling dissolve->cool hot_filter->cool add_anti_solvent Add Anti-Solvent (e.g., Ether) cool->add_anti_solvent If no crystals form crystallize Crystallization cool->crystallize add_anti_solvent->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate dry Dry Under Vacuum isolate->dry pure Pure HCl Salt dry->pure

Caption: Recrystallization Workflow.

experimental_workflow_column_chromatography cluster_free_amine Free Amine Preparation cluster_chromatography Purification cluster_salt_formation Salt Formation crude_hcl Crude HCl Salt basify Basify (e.g., NaHCO3) crude_hcl->basify extract Extract with Organic Solvent basify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate crude_free_amine Crude Free Amine dry_concentrate->crude_free_amine column Column Chromatography (Silica or Amine-Silica) crude_free_amine->column elute Elute with Mobile Phase (+/- TEA) column->elute collect Collect Pure Fractions elute->collect pure_free_amine Pure Free Amine collect->pure_free_amine dissolve_amine Dissolve in Ether pure_free_amine->dissolve_amine add_hcl Add Ethereal HCl dissolve_amine->add_hcl precipitate Precipitate Salt add_hcl->precipitate isolate_dry Isolate and Dry precipitate->isolate_dry pure_hcl Pure HCl Salt isolate_dry->pure_hcl

Caption: Column Chromatography Workflow.

Identifying common impurities in Methyl 3-(4-(aminomethyl)phenyl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-(4-(aminomethyl)phenyl)propanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 3-(4-(aminomethyl)phenyl)propanoate?

A common and efficient method for the synthesis of Methyl 3-(4-(aminomethyl)phenyl)propanoate is the catalytic hydrogenation of Methyl 3-(4-cyanophenyl)propanoate. This process involves the reduction of the nitrile group (-CN) to a primary amine (-CH₂NH₂).

Q2: What are the primary impurities I should expect in this synthesis?

The main impurities encountered during the catalytic hydrogenation of Methyl 3-(4-cyanophenyl)propanoate are the result of side reactions involving the intermediate imine and the final primary amine product. These impurities are typically:

  • Secondary Amine: Formed from the reaction of the primary amine product with the intermediate imine, followed by reduction.

  • Tertiary Amine: Arises from further reaction of the secondary amine with the imine intermediate.

Q3: How can I minimize the formation of secondary and tertiary amine impurities?

The formation of these amine byproducts can be suppressed by adding ammonia or ammonium hydroxide to the reaction mixture during catalytic hydrogenation. The presence of excess ammonia helps to shift the equilibrium away from the formation of secondary and tertiary amines.

Q4: What analytical methods are recommended for identifying and quantifying impurities?

A combination of chromatographic and spectroscopic techniques is recommended for the analysis of the reaction mixture and the final product.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the desired product from its impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (containing an additive like formic acid) is a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any impurities present. ¹H and ¹³C NMR are essential for confirming the structure of the desired compound and identifying unknown impurities.

Q5: What are the recommended purification methods for Methyl 3-(4-(aminomethyl)phenyl)propanoate?

The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

  • Column Chromatography: Effective for separating the primary amine from secondary and tertiary amine byproducts. Using an amine-functionalized silica gel can improve the separation of basic compounds.

  • Recrystallization: This technique can be used to obtain a highly pure product if a suitable solvent system is found.

Troubleshooting Guides

Issue 1: Low yield of the desired primary amine and significant formation of secondary and tertiary amine byproducts.

Possible Cause Troubleshooting Step
Reaction of the primary amine product with the intermediate imine.Add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of secondary and tertiary amines.
Inappropriate catalyst or reaction conditions.Optimize the choice of catalyst (e.g., Raney Nickel, Palladium on carbon), hydrogen pressure, and reaction temperature.

Issue 2: Difficulty in separating the product from impurities.

Possible Cause Troubleshooting Step
Similar polarity of the primary, secondary, and tertiary amine products.Utilize an amine-functionalized silica gel for column chromatography to enhance separation.
Co-elution of impurities in HPLC.Optimize the HPLC method by adjusting the mobile phase gradient, pH, or trying a different column chemistry.

Experimental Protocols

Synthesis of Methyl 3-(4-(aminomethyl)phenyl)propanoate via Catalytic Hydrogenation of Methyl 3-(4-cyanophenyl)propanoate

Materials:

  • Methyl 3-(4-cyanophenyl)propanoate

  • Methanol (or another suitable solvent)

  • Ammonia or Ammonium Hydroxide

  • Catalyst (e.g., Raney Nickel or 10% Palladium on Carbon)

  • Hydrogen gas

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a high-pressure hydrogenation reactor, dissolve Methyl 3-(4-cyanophenyl)propanoate in a suitable solvent such as methanol.

  • Add ammonia or ammonium hydroxide to the solution.

  • Carefully add the hydrogenation catalyst under an inert atmosphere.

  • Seal the reactor and purge it several times with an inert gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reaction mixture to the appropriate temperature with vigorous stirring.

  • Monitor the reaction progress by techniques such as TLC or HPLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Hypothetical Impurity Profile under Different Reaction Conditions

ConditionPrimary Amine (%)Secondary Amine (%)Tertiary Amine (%)
Standard85105
With Ammonia9541

Visualizations

Synthesis_Pathway Methyl 3-(4-cyanophenyl)propanoate Methyl 3-(4-cyanophenyl)propanoate Intermediate Imine Intermediate Imine Methyl 3-(4-cyanophenyl)propanoate->Intermediate Imine H2, Catalyst Methyl 3-(4-(aminomethyl)phenyl)propanoate Methyl 3-(4-(aminomethyl)phenyl)propanoate Intermediate Imine->Methyl 3-(4-(aminomethyl)phenyl)propanoate H2, Catalyst

Caption: Synthesis of Methyl 3-(4-(aminomethyl)phenyl)propanoate.

Side_Reactions Intermediate Imine Intermediate Imine Secondary Amine Secondary Amine Intermediate Imine->Secondary Amine + Primary Amine - NH3 Tertiary Amine Tertiary Amine Secondary Amine->Tertiary Amine + Intermediate Imine - NH3

Caption: Formation of secondary and tertiary amine impurities.

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting Start Start Perform Synthesis Perform Synthesis Start->Perform Synthesis Analyze Product Analyze Product Perform Synthesis->Analyze Product High Impurity Levels? High Impurity Levels? Analyze Product->High Impurity Levels? Add Ammonia/\nAmmonium Hydroxide Add Ammonia/ Ammonium Hydroxide High Impurity Levels?->Add Ammonia/\nAmmonium Hydroxide Yes Optimize Conditions Optimize Conditions High Impurity Levels?->Optimize Conditions Yes Purify Product Purify Product High Impurity Levels?->Purify Product No Add Ammonia/\nAmmonium Hydroxide->Perform Synthesis Optimize Conditions->Perform Synthesis Final Product Final Product Purify Product->Final Product

Caption: Troubleshooting workflow for impurity reduction.

How to improve yield in the synthesis of Methyl 3-(4-(aminomethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-(4-(aminomethyl)phenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Methyl 3-(4-(aminomethyl)phenyl)propanoate?

A1: There are two primary and effective synthetic routes:

  • Route A: Catalytic Hydrogenation of a Nitrile Precursor. This is a common and efficient method involving the reduction of Methyl 3-(4-cyanophenyl)propanoate. The key challenge is the selective reduction of the nitrile group without affecting the methyl ester.

  • Route B: Fischer Esterification of a Carboxylic Acid Precursor. This route involves the acid-catalyzed esterification of 3-(4-(aminomethyl)phenyl)propanoic acid with methanol. The main consideration is driving the reaction equilibrium to favor the formation of the ester product.

Q2: I am experiencing low yields in my nitrile reduction. What are the common causes?

A2: Low yields in the catalytic hydrogenation of Methyl 3-(4-cyanophenyl)propanoate can stem from several factors:

  • Catalyst Inactivity: The catalyst (e.g., Raney® Nickel, Pd/C) may be old, improperly stored, or poisoned.

  • Incomplete Reaction: Insufficient reaction time, hydrogen pressure, or inadequate agitation can lead to an incomplete conversion of the starting material.

  • Side Reactions: The formation of secondary and tertiary amines is a common side reaction that reduces the yield of the desired primary amine.[1]

  • Product Degradation: The product may be unstable under the reaction or workup conditions.

Q3: How can I minimize the formation of secondary and tertiary amine byproducts during nitrile reduction?

A3: The formation of secondary and tertiary amines can be significantly suppressed by adding ammonia or ammonium hydroxide to the reaction mixture.[1][2] Ammonia helps to shift the equilibrium away from the formation of imine intermediates that lead to these byproducts.

Q4: My Fischer esterification is not proceeding to completion. How can I improve the yield?

A4: Fischer esterification is a reversible reaction.[3] To drive the equilibrium towards the formation of Methyl 3-(4-(aminomethyl)phenyl)propanoate, you can:

  • Use Excess Methanol: Using a large excess of methanol can shift the equilibrium to the product side.[4]

  • Remove Water: The removal of water, a byproduct of the reaction, will also drive the reaction forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Use an Effective Acid Catalyst: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[2]

Q5: What is the best way to purify the final product?

A5: The purification strategy depends on the impurities present. A common method involves:

  • Aqueous Workup: An initial acid-base extraction can remove many impurities. For the product, which is a primary amine, careful pH control is necessary.

  • Column Chromatography: Silica gel chromatography is often effective for separating the desired product from starting materials and byproducts.

  • Distillation: If the product is a thermally stable liquid, vacuum distillation can be a good purification method.[5]

Troubleshooting Guides

Route A: Catalytic Hydrogenation of Methyl 3-(4-cyanophenyl)propanoate
Issue Possible Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Inadequate agitation. 4. Reaction time is too short.1. Use fresh, high-quality catalyst. 2. Increase hydrogen pressure within safe limits for the equipment. 3. Ensure vigorous stirring to maintain good catalyst suspension. 4. Monitor the reaction by TLC or GC and extend the reaction time until the starting material is consumed.
Formation of Secondary/Tertiary Amine Byproducts Reaction of the initially formed primary amine with the imine intermediate.[2]Add a co-solvent of ammonia in methanol or aqueous ammonium hydroxide to the reaction mixture.[2]
Reduction of the Ester Group Use of a non-selective reducing agent or harsh reaction conditions.Use a selective catalyst such as Raney® Nickel or Palladium on carbon (Pd/C) under mild conditions (e.g., room temperature, low to moderate pressure).[6] Avoid harsh reducing agents like LiAlH4 if ester preservation is desired.
Difficult Catalyst Filtration The catalyst is too fine or has become colloidal.Filter the reaction mixture through a pad of Celite® to aid in the removal of the fine catalyst particles.
Route B: Fischer Esterification of 3-(4-(aminomethyl)phenyl)propanoic Acid
Issue Possible Cause(s) Recommended Solution(s)
Low Ester Yield 1. Reaction has reached equilibrium with significant starting material remaining. 2. Insufficient acid catalyst. 3. Water is inhibiting the forward reaction.1. Use a large excess of methanol (can also be used as the solvent).[4] 2. Increase the amount of acid catalyst (e.g., H₂SO₄ or p-TsOH). 3. If not using methanol as the solvent, use a Dean-Stark apparatus to remove water azeotropically.
Formation of Amide Byproducts Intermolecular reaction between the amino group of one molecule and the carboxylic acid of another.Protect the amine functionality with a suitable protecting group (e.g., Boc) before performing the esterification. The protecting group can be removed in a subsequent step.
Difficult Workup (Product in Aqueous Layer) The product is protonated at low pH and becomes water-soluble.Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to a pH where the product is in its free amine form and is more soluble in organic solvents.[7] Perform multiple extractions with an appropriate organic solvent.

Data Presentation

Table 1: Comparison of Catalysts for Nitrile Reduction

CatalystTypical ConditionsAdvantagesPotential Issues
Raney® Nickel H₂ (30-100 psi), RT-80°C, Methanol/Ammonia[8]Cost-effective, highly active.[9]Can be pyrophoric, potential for over-reduction.
Palladium on Carbon (Pd/C) H₂ (1 atm - high pressure), RT, Ethanol/Methanol[6]Highly efficient, good selectivity under mild conditions.[1]More expensive than Raney® Nickel.
Borane (BH₃) BH₃-THF or BH₃-SMe₂, Refluxing THF[5]Can be selective for nitriles over esters.Requires careful handling (moisture-sensitive), potential for complex workup.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF, 0°C to RT[10]Very powerful reducing agent.Not selective , will reduce both the nitrile and the ester.[11]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Methyl 3-(4-cyanophenyl)propanoate using Raney® Nickel
  • Reactor Setup: In a high-pressure hydrogenation vessel, add Methyl 3-(4-cyanophenyl)propanoate (1.0 eq).

  • Solvent and Catalyst Addition: Add methanol saturated with ammonia (or a 7N solution of ammonia in methanol). Carefully add a slurry of Raney® Nickel (5-10 wt%) in methanol.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50-100 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.

Protocol 2: Fischer Esterification of 3-(4-(aminomethyl)phenyl)propanoic Acid
  • Reaction Setup: To a round-bottom flask, add 3-(4-(aminomethyl)phenyl)propanoic acid (1.0 eq) and a large excess of methanol (e.g., 10-20 equivalents, can also serve as the solvent).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the pH is ~8-9. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be done by column chromatography or vacuum distillation.[7]

Visualizations

Synthesis_Workflow cluster_A Route A: Catalytic Hydrogenation cluster_B Route B: Fischer Esterification A_Start Methyl 3-(4-cyanophenyl)propanoate A_Reaction Catalytic Hydrogenation (e.g., Raney Ni, H₂, NH₃/MeOH) A_Start->A_Reaction A_Workup Filtration & Solvent Removal A_Reaction->A_Workup A_Purification Column Chromatography A_Workup->A_Purification A_Product Methyl 3-(4-(aminomethyl)phenyl)propanoate A_Purification->A_Product B_Start 3-(4-(aminomethyl)phenyl)propanoic Acid B_Reaction Fischer Esterification (MeOH, H₂SO₄, Reflux) B_Start->B_Reaction B_Workup Neutralization & Extraction B_Reaction->B_Workup B_Purification Distillation or Chromatography B_Workup->B_Purification B_Product Methyl 3-(4-(aminomethyl)phenyl)propanoate B_Purification->B_Product

Caption: Synthetic routes to Methyl 3-(4-(aminomethyl)phenyl)propanoate.

Troubleshooting_Nitrile_Reduction Start Low Yield in Nitrile Reduction IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions? Start->SideReactions CatalystIssue Catalyst Issue? Start->CatalystIssue IncreaseTimePressure Increase Reaction Time / H₂ Pressure IncompleteReaction->IncreaseTimePressure Yes AddAmmonia Add NH₃ or NH₄OH SideReactions->AddAmmonia Yes UseFreshCatalyst Use Fresh Catalyst CatalystIssue->UseFreshCatalyst Yes

Caption: Troubleshooting logic for low yield in nitrile reduction.

References

Understanding degradation pathways of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The methyl ester functional group can be hydrolyzed under acidic or basic conditions to yield 3-(4-(aminomethyl)phenyl)propanoic acid.

  • Oxidation: The benzylic amine (the aminomethyl group) is prone to oxidation, which can lead to the formation of various products, including imines and aldehydes.

  • Photodegradation: The aromatic ring and the benzylic amine make the molecule susceptible to degradation upon exposure to light.

Q2: What are the typical conditions for a forced degradation study of this compound?

A2: Forced degradation studies, or stress testing, are crucial for understanding the stability of the molecule. Recommended stress conditions include exposure to acidic and basic solutions, oxidative agents, heat, and light. These studies help to identify potential degradation products and develop stability-indicating analytical methods. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Q3: How can I monitor the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound. An appropriate HPLC method should be able to separate the parent compound from all its potential degradation products. A photodiode array (PDA) detector is often used to check for peak purity.

Q4: What are the expected degradation products I should look for?

A4: The primary degradation product from hydrolysis is 3-(4-(aminomethyl)phenyl)propanoic acid. Oxidative stress may produce a variety of products, with the initial oxidation likely occurring at the aminomethyl group to form an imine or an aldehyde. Photodegradation can also lead to a complex mixture of degradants.

Troubleshooting Guides

Problem: I am not observing any degradation under my stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough.

  • Solution: Increase the concentration of the acid, base, or oxidizing agent. For thermal stress, increase the temperature. For photolytic stress, increase the exposure time or intensity of the light source. Ensure that the duration of the study is sufficient. For hydrolytic studies where the compound has low aqueous solubility, consider using a co-solvent, but ensure the co-solvent itself is stable under the test conditions.

Problem: The degradation is happening too quickly, and I am losing most of my parent compound.

  • Possible Cause: The stress conditions are too harsh.

  • Solution: Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The aim is to achieve a target degradation of 5-20% to ensure that minor degradation products can be detected and accurately quantified.

Problem: I am seeing many small, unidentifiable peaks in my chromatogram.

  • Possible Cause: This could be due to secondary degradation, where the initial degradation products are themselves degrading. It could also be interference from excipients if you are working with a formulated product.

  • Solution: Analyze samples at earlier time points to identify the primary degradation products before they degrade further. If working with a formulation, conduct forced degradation studies on the placebo to identify any degradants originating from the excipients.

Problem: My analytical method is not separating the parent peak from a degradation product peak.

  • Possible Cause: The selectivity of your HPLC method is insufficient.

  • Solution: The chromatographic conditions need to be re-optimized. This may involve changing the mobile phase composition (e.g., pH, organic modifier), the column (e.g., different stationary phase), or the gradient profile.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the general steps for conducting a forced degradation study on this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of the compound (e.g., 1 mg/mL in a suitable solvent) acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1 N NaOH, RT) prep->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to thermal Thermal (e.g., 80°C, solid state) prep->thermal Expose to photo Photolytic (ICH Q1B conditions) prep->photo Expose to sampling Withdraw samples at specified time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize acidic/basic samples sampling->neutralize If applicable hplc Analyze by Stability-Indicating HPLC-PDA Method sampling->hplc neutralize->hplc characterize Characterize significant degradants (e.g., LC-MS) hplc->characterize If unknown peaks > threshold

Caption: General workflow for a forced degradation study.
Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-based gradient from 95% A to 5% A over a suitable duration to ensure separation of all peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector at a wavelength determined by the UV spectrum of the parent compound and its degradants.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

The following tables provide illustrative quantitative data based on forced degradation studies of compounds with similar functional groups.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionTimeTemperature% Degradation of Parent CompoundMajor Degradation Product(s)
Acid Hydrolysis 0.1 N HCl24 hours60°C15.2%3-(4-(aminomethyl)phenyl)propanoic acid
Base Hydrolysis 0.1 N NaOH8 hoursRoom Temp18.5%3-(4-(aminomethyl)phenyl)propanoic acid
Oxidation 3% H₂O₂24 hoursRoom Temp12.8%Oxidized benzylic amine derivatives
Thermal Solid State48 hours80°C5.5%Minor unidentified products
Photolytic ICH Q1B7 days25°C10.3%Multiple photoproducts

Degradation Pathway Visualization

The following diagrams illustrate the primary degradation pathways of this compound.

Hydrolysis parent Methyl 3-(4-(aminomethyl)phenyl)propanoate product 3-(4-(aminomethyl)phenyl)propanoic acid parent->product H+ or OH- / H2O

Caption: Hydrolytic degradation pathway.

Oxidation parent Methyl 3-(4-(aminomethyl)phenyl)propanoate product1 Corresponding Imine parent->product1 [O] (e.g., H2O2) product2 Corresponding Aldehyde product1->product2 Further Oxidation/Hydrolysis

Caption: Oxidative degradation pathway.

Troubleshooting HPLC peak tailing for Methyl 3-(4-(aminomethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for resolving HPLC peak tailing issues encountered during the analysis of Methyl 3-(4-(aminomethyl)phenyl)propanoate. This document is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem?

A1: HPLC peak tailing is a distortion where the back half of a chromatographic peak is broader than the front half.[1][2] Ideally, a peak should be symmetrical or "Gaussian."[2][3] Peak tailing is problematic because it can decrease the resolution between adjacent peaks, reduce sensitivity as the peak height is lowered, and lead to inaccurate quantification due to errors in peak integration.[4] A peak is generally considered to be tailing if its tailing factor or asymmetry factor is greater than 1.2.[5][6]

Q2: Why is my peak for Methyl 3-(4-(aminomethyl)phenyl)propanoate tailing?

A2: Methyl 3-(4-(aminomethyl)phenyl)propanoate contains a primary amine (-NH2) functional group. This basic group is the most likely cause of peak tailing in reversed-phase HPLC.[3][6] The issue arises from secondary interactions between the positively charged (protonated) amine on your molecule and negatively charged (ionized) residual silanol groups (Si-OH) on the surface of standard silica-based HPLC columns.[6][7][8] This secondary retention mechanism causes some analyte molecules to lag behind the main peak, resulting in a tail.[8]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH is a critical parameter for controlling the peak shape of basic compounds.[7][9] At mid-range pH (e.g., pH 4-7), silanol groups on the silica surface are ionized (SiO-), and the amine group on your compound is protonated (NH3+), leading to strong ionic interactions that cause tailing.[6]

  • Low pH (e.g., 2.5-3.5): At a low pH, the silanol groups are protonated and therefore neutral (Si-OH). This minimizes their ionic interaction with the positively charged analyte, which is a very common strategy to improve peak shape for basic compounds.[5][6][7]

  • High pH (e.g., >8): At a high pH, the amine group of your analyte becomes neutral (de-protonated), which also minimizes the unwanted ionic interaction. However, this approach requires a special pH-stable HPLC column, as traditional silica-based columns can degrade at high pH.[10][11]

Q4: Can I use a standard C18 column for this analysis?

A4: While a standard C18 column can be used, it is more likely to produce peak tailing with basic compounds due to higher residual silanol activity.[12] For better results, it is highly recommended to use a modern, "base-deactivated" column.[13][14] These columns are specifically designed to minimize silanol interactions through methods like:

  • End-capping: Chemically treating the silica surface to cap the residual silanol groups with less polar functional groups.[3][13]

  • Polar-embedded groups: Incorporating a polar group into the C18 chain, which shields the silanol groups from interacting with the analyte.[8][13]

Q5: What are mobile phase additives, and should I use them to reduce tailing?

A5: Yes, mobile phase additives, often called competing bases or silanol suppressors, can be very effective.[15] Triethylamine (TEA) is a common additive used for this purpose.[16][17] TEA is a small basic molecule that preferentially interacts with the active silanol sites on the column, effectively blocking them from interacting with your analyte.[18][19] A typical starting concentration is 0.1% (v/v) in the aqueous portion of the mobile phase.[15]

Systematic Troubleshooting Guide

If you are experiencing peak tailing with Methyl 3-(4-(aminomethyl)phenyl)propanoate, follow this systematic approach to identify and resolve the issue.

G start Peak Tailing Observed (Asymmetry > 1.2) mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase Start Here column_check Step 2: Column Evaluation start->column_check instrument_check Step 3: Instrument Check start->instrument_check ph_adjust Adjust pH to 2.5-3.5 (Protonates Silanols) mobile_phase->ph_adjust use_bds Use Base-Deactivated Column (BDS) column_check->use_bds dead_volume Check for Extra-Column Dead Volume instrument_check->dead_volume add_tea Add Competing Base (e.g., 0.1% TEA) ph_adjust->add_tea If tailing persists end_node Symmetrical Peak Achieved ph_adjust->end_node Problem Solved buffer_strength Increase Buffer Strength (10-50 mM) add_tea->buffer_strength If tailing persists add_tea->end_node Problem Solved buffer_strength->column_check If tailing persists buffer_strength->end_node Problem Solved flush_col Flush Column with Strong Solvent use_bds->flush_col If using existing column use_bds->end_node Problem Solved check_void Check for Column Void or Blockage flush_col->check_void flush_col->end_node Problem Solved check_void->instrument_check If tailing persists check_void->end_node Problem Solved sample_overload Dilute Sample to Check for Overload dead_volume->sample_overload dead_volume->end_node Problem Solved sample_overload->end_node Problem Solved

Fig. 1: Systematic workflow for troubleshooting peak tailing.
The Root Cause: Analyte-Silanol Interaction

The primary amine on your analyte interacts with residual silanol groups on the silica stationary phase, causing peak tailing.

Fig. 2: Interaction causing peak tailing for basic compounds.

Data Presentation

The following tables summarize the expected impact of key parameters on the peak shape of a model basic compound similar to Methyl 3-(4-(aminomethyl)phenyl)propanoate.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHExpected Analyte StateExpected Silanol StatePrimary InteractionExpected Asymmetry Factor (As)
2.5 - 3.0 Protonated (R-NH₃⁺)Neutral (Si-OH)Reversed-Phase1.0 - 1.3 (Ideal)
4.0 - 6.0 Protonated (R-NH₃⁺)Ionized (SiO⁻)Mixed-Mode (RP + Ionic)> 1.8 (Severe Tailing)
7.0 Protonated (R-NH₃⁺)Fully Ionized (SiO⁻)Mixed-Mode (RP + Ionic)> 2.0 (Very Severe Tailing)
> 8.0 (with pH stable column) Neutral (R-NH₂)Fully Ionized (SiO⁻)Reversed-Phase1.0 - 1.4 (Good)

Data is illustrative for a typical basic compound on a standard C18 column.[6]

Table 2: Comparison of Potential Corrective Actions

ActionMechanismTypical ImprovementPotential Side Effects
Lower pH to ~3.0 Suppresses silanol ionizationHighMay decrease retention time
Add 0.1% TEA Competitively blocks silanol sitesHighCan alter selectivity, not ideal for MS
Use Base-Deactivated Column Permanently low silanol activityVery HighHigher initial column cost
Increase Buffer Concentration Masks residual surface chargeModerateMay increase column backpressure
Increase Column Temperature Improves mass transfer kineticsMinorCan alter selectivity

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment and Optimization

Objective: To determine the optimal mobile phase pH to minimize peak tailing.

Methodology:

  • Prepare Aqueous Buffers: Prepare separate batches of the aqueous portion of your mobile phase buffered at different pH values. A good range to test is pH 2.5, 3.0, 3.5, and 4.0. Use a suitable buffer system like phosphate or formate.

  • System Equilibration: Begin with the lowest pH mobile phase. Flush the entire HPLC system and column for at least 20 column volumes or until the backpressure and detector baseline are stable.

  • Inject Standard: Inject a standard solution of your compound and record the chromatogram.

  • Sequential Analysis: Move to the next higher pH level. Before each new analysis, ensure the column is fully equilibrated with the new mobile phase by flushing for another 20 column volumes.

  • Data Analysis: Repeat the injection for each pH level. Calculate and compare the USP Tailing Factor for the peak at each pH to identify the optimal condition.

Protocol 2: Column Flushing and Regeneration

Objective: To clean a column that may be contaminated with strongly retained basic compounds, which can cause or exacerbate tailing.

Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.

  • Strong Solvent Wash: Flush the column with a series of solvents in the following order (for reversed-phase columns). Use at least 20 column volumes for each step.

    • Your mobile phase without buffer (e.g., Water/Acetonitrile)

    • 100% HPLC-grade Water

    • 100% Isopropanol

    • 100% Acetonitrile

  • Re-equilibration:

    • Flush with 10-20 column volumes of your mobile phase organic solvent (e.g., Acetonitrile).

    • Reconnect the column to the detector.

    • Equilibrate the column with the initial mobile phase conditions (including buffer) until a stable baseline is achieved.

  • Test Performance: Inject a standard of Methyl 3-(4-(aminomethyl)phenyl)propanoate to assess if the peak shape has improved.[5]

References

Optimizing reaction conditions for coupling with Methyl 3-(4-(aminomethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing amide coupling reactions with Methyl 3-(4-(aminomethyl)phenyl)propanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in my coupling reaction with Methyl 3-(4-(aminomethyl)phenyl)propanoate?

Low yields in amide coupling reactions can stem from several factors. The most common issues include incomplete activation of the carboxylic acid, deactivation or reduced nucleophilicity of the amine, steric hindrance, and suboptimal reaction conditions.[1][2] The benzylic nature of Methyl 3-(4-(aminomethyl)phenyl)propanoate can present challenges related to steric bulk near the reactive amine center.[1][2][3] Additionally, the amine can be deactivated by protonation, forming a salt with the carboxylic acid before coupling can occur.[2]

Q2: Which coupling reagent is best for my reaction?

The choice of coupling reagent is critical and depends on the specific carboxylic acid being coupled.

  • Carbodiimides (EDC, DCC): These are widely used but can lead to racemization and the formation of N-acylurea byproducts.[4] They are almost always used with additives like HOBt or HOAt to improve efficiency and suppress side reactions.[5] EDC is often preferred for its water-soluble urea byproduct, which simplifies purification.[6][7]

  • Onium Salts (HATU, HBTU, PyBOP): These reagents are generally more potent and are recommended for challenging couplings, including those involving sterically hindered substrates.[1][3] HATU is particularly effective due to its high reactivity, rapid reaction times, and low rates of epimerization.[5][8][9] Phosphonium salts like PyBOP are also highly efficient and do not react with the free amine, preventing a common side reaction.[10]

Q3: How do I choose the appropriate solvent and base?

  • Solvents: N,N-Dimethylformamide (DMF) is the most common solvent for amide coupling due to its excellent solvating properties for most reactants.[8] Dichloromethane (DCM) is also frequently used.[11][12] In recent years, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been explored.[13][14] It is crucial to use anhydrous solvents, as water can hydrolyze activated intermediates and reduce yields.[2][5]

  • Bases: A non-nucleophilic tertiary amine base is typically required, with N,N-Diisopropylethylamine (DIPEA) being the most common choice for onium salt-mediated couplings.[4] For reactions prone to racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be preferable.[1][15] The amount of base is also critical, as it influences the rate of carboxylate activation.[8]

Q4: What are the main side reactions to watch out for and how can I minimize them?

  • Racemization: Loss of stereochemical integrity at an adjacent chiral center is a major concern. To minimize this, use additives like HOAt or OxymaPure, which are superior to HOBt.[1] Running the reaction at lower temperatures and for the shortest time necessary can also help.[1][2] Onium salt reagents like HATU are known for low racemization.[8]

  • N-Acylurea Formation: With carbodiimide reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unable to react further.[4] This can be suppressed by adding HOBt or HOAt to intercept the intermediate.[5]

  • Guanidinium Byproduct Formation: Some aminium-based coupling reagents can react with the amine starting material to form a guanidinium byproduct.[7] Ensuring the correct order of addition (pre-activating the acid before adding the amine) is crucial to prevent this.[7][16]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inefficient Carboxylic Acid Activation: Insufficient or degraded coupling reagent.[2] 2. Amine Deactivation: Protonation of the amine by the carboxylic acid.[2] 3. Steric Hindrance: Bulky groups on the acid or amine are obstructing the reaction site.[2][3] 4. Hydrolysis: Presence of water in the reaction mixture.[2]1. Use a more potent coupling reagent like HATU or PyAOP.[3] Increase reagent equivalents. 2. Ensure adequate base (e.g., 2-4 equivalents of DIPEA) is present.[8] 3. Switch to a more reactive coupling reagent, increase reaction time, or gently heat the reaction.[5] For highly hindered systems, converting the acid to an acyl fluoride may be effective.[2][4] 4. Use anhydrous solvents and reagents. Dry solvents over molecular sieves.[17]
Multiple Spots on TLC/LCMS (Unidentified Byproducts) 1. N-Acylurea Formation (with carbodiimides): Rearrangement of the activated intermediate.[4] 2. Dimerization/Oligomerization: Self-reaction of the activated carboxylic acid. 3. Racemization: Formation of diastereomers.[1]1. Add HOBt or HOAt to the reaction mixture when using EDC or DCC.[2][5] 2. Control the stoichiometry carefully. Pre-activate the acid for a short period before adding the amine. 3. Use a racemization-suppressing additive (HOAt, Oxyma).[1] Lower the reaction temperature. Use a weaker base like NMM.[1]
Starting Materials Remain Unreacted 1. Insufficient Reaction Time/Temperature: The reaction is too slow under the current conditions.[1] 2. Poor Solubility: Reagents are not fully dissolved in the chosen solvent. 3. Deactivated Reagents: Coupling reagent or base has degraded due to improper storage.1. Monitor the reaction by TLC or LC-MS and extend the reaction time as needed (from 1 to 18+ hours).[8] Consider gentle heating.[3][5] 2. Try a different solvent system (e.g., DMF, NMP, or a mixture).[11][14] 3. Use fresh, high-quality reagents and store them under an inert atmosphere.
Difficult Purification 1. Byproduct from Coupling Reagent: Water-soluble byproducts from EDC or carcinogenic HMPA from BOP.[4][6] 2. Excess Reagents: Unreacted acid, amine, or base complicating purification. 3. Product Instability: The amide product may be sensitive to acidic or basic conditions during workup or chromatography.[18]1. If using EDC, perform an aqueous workup to remove the urea byproduct.[5] Consider using PyBOP to avoid toxic byproducts.[4] 2. Use a solid-phase scavenger resin to remove unreacted starting materials or byproducts.[19][20] Optimize stoichiometry to minimize excess. 3. Use a neutral workup and purification system. Recrystallization can be an effective alternative to chromatography for amides.[18]

Data Presentation: Reagent Comparison

Table 1: Comparison of Common Coupling Reagents
Reagent ClassExamplesProsConsAdditives
Carbodiimides EDC, DCC, DICInexpensive, widely available.[21]Can cause racemization; formation of N-acylurea byproduct.[4]HOBt, HOAt, OxymaPure (highly recommended to suppress side reactions).[2][5][7]
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, low racemization risk.[1][4][21] Does not form guanidinium side products.[10]More expensive; BOP produces carcinogenic HMPA byproduct.[4][6]Often used with a base like DIPEA.[10]
Aminium/Uronium Salts HATU, HBTU, TBTUExcellent efficiency, fast reaction times, very low racemization.[8][9][21] Ideal for difficult/hindered couplings.[5]More expensive; can react with amine to form guanidinium byproduct.[7]Requires a non-nucleophilic base (e.g., DIPEA).[4]
Table 2: Solvent & Base Selection Guide
FactorRecommended ChoicesConsiderations
Solvent Standard: DMF, DCM, THF[11][22] Green Alternatives: 2-MeTHF, CPME, Acetonitrile[13][14]Anhydrous conditions are critical. [2][5] DMF is an excellent solvent but can be difficult to remove.[14] DCM is volatile but less polar. Acetonitrile can be a good choice for easy removal and HPLC compatibility.[16]
Base Standard: DIPEA (DIEA), Triethylamine (TEA)[4][8] Low-Racemization: N-Methylmorpholine (NMM), 2,4,6-Collidine[1][15]Typically 2-4 equivalents are used. DIPEA is sterically hindered and non-nucleophilic, making it a good general choice.[4] Weaker bases like NMM are preferred for sensitive substrates to minimize epimerization.[1][15]

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol is suitable for challenging couplings, including those with sterically hindered substrates.[5]

  • Preparation: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Activation: Add HATU (1.1-1.2 eq.) and DIPEA (2.0-3.0 eq.) to the solution.[8] Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid and form the reactive OAt-ester.[8]

  • Coupling: Add a solution of Methyl 3-(4-(aminomethyl)phenyl)propanoate (1.0-1.1 eq.) in anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours but may be extended overnight if necessary.[8]

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[2] Extract the product with an organic solvent such as ethyl acetate or DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2] Purify the crude product by flash column chromatography or recrystallization.[18]

Protocol 2: General Procedure for EDC/HOBt-Mediated Coupling

A standard and cost-effective method for many amide bond formations.

  • Preparation: Dissolve the carboxylic acid (1.0 eq.), HOBt (1.1-1.2 eq.), and Methyl 3-(4-(aminomethyl)phenyl)propanoate (1.0-1.1 eq.) in anhydrous DCM or DMF in a dry flask.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.1-1.5 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes help remove the water-soluble urea byproduct and unreacted reagents.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product as needed.

Visualizations

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_acid Dissolve Acid in Anhydrous Solvent prep_reagents Add Coupling Reagent + Base (if needed) prep_acid->prep_reagents Under Inert Atmosphere pre_activate Pre-activate Acid (e.g., 15-30 min for HATU) prep_reagents->pre_activate prep_amine Prepare Amine Solution (in separate flask) add_amine Add Amine Solution pre_activate->add_amine react Stir at RT (Monitor by TLC/LC-MS) add_amine->react quench Quench Reaction (e.g., with H₂O or NH₄Cl) react->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry Organic Layer extract->wash purify Concentrate & Purify Product wash->purify

Caption: General workflow for a typical amide coupling experiment.

G start Low or No Yield check_sm Starting Materials (SMs) Consumed? start->check_sm no_reaction No Reaction Occurring check_sm->no_reaction No sm_consumed Side Reaction Dominates check_sm->sm_consumed Yes cause_activation Inefficient Activation? no_reaction->cause_activation sol_activation Use stronger coupling agent (HATU) Increase equivalents Use fresh reagents cause_activation->sol_activation Yes cause_conditions Suboptimal Conditions? cause_activation->cause_conditions No sol_conditions Increase reaction time/temp Ensure anhydrous solvent Check solubility cause_conditions->sol_conditions Yes cause_hydrolysis Hydrolysis of Activated Intermediate? sm_consumed->cause_hydrolysis sol_hydrolysis Use anhydrous solvents Work under inert gas cause_hydrolysis->sol_hydrolysis Yes cause_byproduct N-Acylurea or other byproduct formed? cause_hydrolysis->cause_byproduct No sol_byproduct Add HOBt/HOAt with EDC Optimize order of addition cause_byproduct->sol_byproduct Yes

Caption: Troubleshooting decision tree for low-yield coupling reactions.

References

Characterizing side products in Methyl 3-(4-(aminomethyl)phenyl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of Methyl 3-(4-(aminomethyl)phenyl)propanoate, with a focus on characterizing and minimizing side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 3-(4-(aminomethyl)phenyl)propanoate and what are the primary side products?

The most common and industrially viable route is the catalytic hydrogenation of Methyl 3-(4-cyanophenyl)propanoate. The primary side products are the corresponding secondary and tertiary amines, formed through reaction of the desired primary amine product with reaction intermediates.[1] Other potential impurities can arise from incomplete reaction or hydrolysis of the methyl ester.

Q2: How are the secondary and tertiary amine side products formed during the nitrile reduction?

During catalytic hydrogenation, the nitrile group is reduced to an intermediate imine. This reactive imine can either be further reduced to the desired primary amine or be attacked by a molecule of the already-formed primary amine product. This subsequent reaction leads to the formation of a secondary amine after reduction.[1] This process can repeat to form a tertiary amine.

Q3: What analytical techniques are recommended for identifying and quantifying these side products?

A combination of chromatographic and spectroscopic methods is ideal. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the primary tool for separating and quantifying the main product and impurities.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of unknown impurities once they are isolated.

Troubleshooting Guide

Problem: My final product shows significant peaks corresponding to secondary and/or tertiary amine impurities in the HPLC analysis.

  • Cause: The reaction conditions favor the formation of amine side products. This is common in catalytic hydrogenation of nitriles.

  • Solution 1: Reaction Additives: The addition of ammonia to the reaction mixture can significantly suppress the formation of secondary and tertiary amines. Ammonia competes for the intermediate imine, shifting the equilibrium away from side product formation.

  • Solution 2: Catalyst Choice: The choice of catalyst and support can influence selectivity. While Pd/C is common, Raney Nickel is often highly effective for this transformation and can provide high selectivity for the primary amine.

  • Solution 3: Parameter Optimization: Adjusting reaction parameters such as hydrogen pressure and temperature can impact selectivity. It is recommended to perform optimization studies to find the ideal balance for maximizing the yield of the primary amine.

Problem: The yield of my reaction is low, and I have a significant amount of unreacted starting material.

  • Cause: The catalytic activity may be insufficient, or the reaction time may be too short.

  • Solution 1: Catalyst Loading/Activity: Ensure the catalyst is active and used in an appropriate amount. If using a catalyst like Raney Nickel, ensure it has been properly activated and handled to prevent deactivation. Increase catalyst loading if necessary.

  • Solution 2: Increase Reaction Time/Pressure: Extend the reaction time and/or increase the hydrogen pressure to drive the reaction to completion. Monitor the reaction progress by taking aliquots and analyzing them via TLC or HPLC.

Problem: I am observing a side product corresponding to the hydrolysis of the methyl ester.

  • Cause: The presence of water and acidic or basic conditions during the reaction or work-up can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Solution: Ensure all solvents and reagents are anhydrous. If an acidic or basic work-up is required, perform it at low temperatures and for the minimum time necessary. A neutral work-up is preferable if possible.

Illustrative Data on Side Product Formation

While specific quantitative data for this exact synthesis is proprietary, the following table illustrates the expected impact of different reaction conditions on product distribution, based on established principles of nitrile reduction chemistry.

Catalyst SystemAdditiveTemperature (°C)H₂ Pressure (bar)Primary Amine Yield (%)Secondary Amine Impurity (%)
10% Pd/CNone50107515-20
10% Pd/CNH₃ in MeOH501090<5
Raney NickelNone605092<3
LiAlH₄None (THF)25N/A>95<2

This table presents illustrative data to demonstrate trends in side product formation. Actual results will vary based on specific experimental details.

Key Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol is adapted from patent literature describing the synthesis of Methyl 3-(4-(aminomethyl)phenyl)propanoate.

Materials:

  • Methyl 3-(4-cyanophenyl)propanoate

  • Methanol (MeOH)

  • Raney Nickel (50% slurry in water)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • A pressure reactor is charged with Methyl 3-(4-cyanophenyl)propanoate (1 equivalent) and Methanol.

  • Raney Nickel catalyst (approx. 10-15% by weight of the starting material) is added to the reactor.

  • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 50 bar.

  • The reaction mixture is stirred and heated to about 60-70°C.

  • The reaction is monitored until hydrogen uptake ceases (typically 4-6 hours).

  • After cooling to room temperature and venting the hydrogen, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.

  • The methanol is removed from the filtrate under reduced pressure to yield the crude Methyl 3-(4-(aminomethyl)phenyl)propanoate. The product can be further purified by distillation or chromatography if necessary. An expected yield is in the range of 85-95%.

Protocol 2: HPLC Method for Impurity Profiling

This protocol outlines a general method suitable for separating the primary amine product from potential secondary amine impurities. Method optimization will be required for specific equipment and impurity profiles.

Instrumentation:

  • HPLC system with UV Detector or Mass Spectrometer

Parameters:

  • Column: A mixed-mode column such as Primesep A, or a C18 column with an ion-pairing agent.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm or MS (ESI+)

  • Sample Preparation: Dissolve the crude reaction mixture in the initial mobile phase composition at a concentration of ~1 mg/mL.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Start Methyl 3-(4-cyanophenyl)propanoate Imine Intermediate Imine Start->Imine H₂ / Catalyst (Reduction) Product Methyl 3-(4-(aminomethyl)phenyl)propanoate Imine->Product H₂ / Catalyst (Reduction) Side_Product Secondary Amine Impurity Imine->Side_Product + Primary Amine - NH₃

Caption: Reaction pathway for the synthesis and formation of a key side product.

Side_Product_Formation Imine R-CH=NH (Intermediate Imine) Adduct Intermediate Adduct Imine->Adduct Nucleophilic Attack Primary_Amine R-CH₂-NH₂ (Product) Primary_Amine->Adduct Secondary_Amine (R-CH₂)₂NH (Secondary Amine) Adduct->Secondary_Amine -NH₃ + H₂/Catalyst

Caption: Mechanism of secondary amine impurity formation.

Analytical_Workflow Sample Crude Reaction Mixture HPLC HPLC-UV/MS Analysis Sample->HPLC Decision Purity Acceptable? HPLC->Decision Purify Collect Impurity Fraction (Prep-HPLC) Decision->Purify No Final Pure Product Decision->Final Yes Characterize Structure Elucidation (NMR, HRMS) Purify->Characterize

Caption: Workflow for the analysis and characterization of synthesis products.

References

Technical Support Center: Best Practices for Long-Term Compound Storage to Prevent Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage of chemical compounds. Adhering to these best practices is crucial for maintaining compound integrity, ensuring experimental reproducibility, and preserving valuable research assets.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause compound degradation during long-term storage?

A1: Compound degradation is primarily caused by a combination of chemical and environmental factors. The main pathways of degradation include:

  • Hydrolysis: The breakdown of a chemical bond by reaction with water. Compounds with ester, amide, or glycosidic bonds are particularly susceptible.[1][2]

  • Oxidation: A reaction involving the loss of electrons, often initiated by exposure to oxygen.[1][3] This can be accelerated by the presence of light or metal ions.[4]

  • Photolysis: Degradation caused by exposure to light, especially UV radiation, which can break chemical bonds.[5]

  • Thermal Degradation: The breakdown of compounds due to exposure to high temperatures.[1]

Environmental factors that accelerate these processes include improper temperature, humidity, and light exposure.[6]

Q2: What are the general best practices for storing chemical compounds long-term?

A2: To ensure the stability of chemical compounds for long-term storage, the following practices are recommended:

  • Appropriate Container Selection: Use containers made of materials that are non-reactive with the compound. Glass is suitable for many compounds, while plastic may be appropriate for non-reactive materials.[4] For light-sensitive compounds, use amber or opaque containers.[5]

  • Proper Sealing: Ensure containers are tightly sealed to prevent exposure to air and moisture.[6]

  • Controlled Environment: Store compounds in a cool, dark, and dry place.[6] Specific temperature and humidity conditions should be maintained based on the compound's properties.

  • Inert Atmosphere: For oxygen-sensitive compounds, storing under an inert gas like nitrogen or argon can prevent oxidative degradation.

  • Labeling and Inventory: Clearly label all containers with the compound name, date of storage, and any specific handling precautions. Maintain an accurate inventory to track storage duration and usage.

Q3: How do temperature and humidity affect compound stability?

A3: Temperature and humidity are critical factors in long-term compound storage.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation pathways like hydrolysis and oxidation.[1] Conversely, storing compounds at lower, stable temperatures can significantly extend their shelf life.

  • Humidity: Moisture in the air can be absorbed by solid compounds or can increase the water content in solvent-based solutions, leading to hydrolysis.[1] High humidity can also promote microbial growth. For many applications, a relative humidity of 60% or lower is recommended.[7]

Troubleshooting Guides

Issue: A previously soluble compound has precipitated out of a DMSO stock solution after a period of storage.

  • Question: I have a compound stored in DMSO at -20°C. Upon thawing, I noticed a precipitate that won't redissolve. What could be the cause, and how can I resolve this?

  • Answer: This is a common issue that can arise from several factors:

    • Water Absorption: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Even small amounts of water can significantly decrease the solubility of a compound in DMSO.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote precipitation, especially if water has been absorbed.[8]

    • Concentration: The concentration of the compound may be too high for the storage conditions, leading to it crashing out of solution at lower temperatures.

    Troubleshooting Steps:

    • Gentle Warming and Sonication: Gently warm the solution in a 37°C water bath and use a vortex or sonicator to try and redissolve the precipitate.[9]

    • Aliquot Stock Solutions: To prevent issues from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[8]

    • Proper Storage: Ensure vials are tightly sealed to minimize moisture absorption. Storing in a desiccator can also help.

    • Re-evaluation of Storage Solvent: If precipitation is a persistent issue, consider if 100% DMSO is the optimal storage solvent or if a different solvent or a co-solvent system might be more appropriate.[10]

Issue: Inconsistent or lower-than-expected activity in a bioassay using a stored compound.

  • Question: My compound is showing variable or reduced potency in my experiments compared to when I first started using this batch. Could this be due to degradation?

  • Answer: Yes, a loss of potency is a strong indicator of compound degradation. The active concentration of your compound may have decreased over time.

    Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions immediately before an experiment.

    • Analytical Verification: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check the purity and concentration of your stock solution.[11] A stability-indicating HPLC method can separate the parent compound from any degradation products.

    • Review Storage Conditions: Verify that the compound has been stored under the recommended conditions (temperature, light, humidity).

    • Perform a Stability Study: If the compound's stability is unknown, a formal stability study can be conducted to determine its degradation profile under various conditions.

Data Presentation: Recommended Long-Term Storage Conditions

Hazard Class / Compound TypeTemperature RangeRelative HumiditySpecial Conditions
Explosives< 30°C75-80%Store in a designated explosives magazine.
Compressed/Liquefied Gases< 32°C< 80%Ensure proper ventilation to prevent rust.
Spontaneously Combustible28-30°C< 80%Maintain consistent temperature.
Water-ReactiveVaries (Cool)As low as possibleStore in a dry location, away from any potential water sources.
General Chemicals (Stable)Controlled Room Temperature (20-25°C)< 60%Protect from light and moisture.[7]
Biologics/Sensitive CompoundsRefrigerated (2-8°C) or Frozen (-20°C to -80°C)N/A (Sealed Containers)Aliquot to avoid freeze-thaw cycles.[8]

This table provides general guidelines. Always refer to the manufacturer's safety data sheet (SDS) for specific storage recommendations.

Experimental Protocols

Stability-Indicating HPLC Method for Assessing Compound Purity

This protocol outlines a general procedure for developing and running a stability-indicating HPLC method to separate a parent compound from its potential degradation products.

1. Objective: To quantify the amount of the parent compound and detect the presence of any degradation products in a sample that has been subjected to long-term storage or stress conditions.

2. Materials:

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Volumetric flasks, pipettes, and vials

3. Forced Degradation Study (Stress Testing): To ensure the method is "stability-indicating," the compound is intentionally degraded under various stress conditions to generate potential degradation products.[12][13]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[12] At various time points, take an aliquot, neutralize with 0.1 M NaOH, and dilute to the target concentration with the mobile phase.[12]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours.[12] At various time points, take an aliquot, neutralize with 0.1 M HCl, and dilute.[12]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 12 hours.[12] At various time points, take an aliquot and dilute.

  • Thermal Degradation: Place a small amount of the solid compound in an oven at 80°C for 48 hours.[12] At various time points, dissolve a sample in a suitable solvent and dilute.

  • Photolytic Degradation: Expose the compound (in solid or solution form) to a light source (e.g., UV lamp). A control sample should be kept in the dark.[12]

4. HPLC Method Development:

  • Initial Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of Mobile Phase A (water with acid) and Mobile Phase B (acetonitrile). A typical starting gradient might be 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detector Wavelength: The wavelength of maximum absorbance for the parent compound.

    • Injection Volume: 10 µL

  • Optimization: Inject the stressed samples. The goal is to achieve baseline separation between the peak for the parent compound and the peaks of the degradation products. Adjust the gradient, flow rate, and mobile phase composition as needed to optimize the separation.[14]

5. Sample Analysis:

  • Prepare the sample for analysis by diluting it to a known concentration within the linear range of the method.

  • Inject the sample onto the HPLC system.

  • Integrate the peak areas for the parent compound and any degradation products.

6. Data Analysis:

  • Calculate the percentage of the parent compound remaining in the sample.

  • The presence of new peaks in the chromatogram that are not present in a control (unstressed) sample indicates degradation.

Visualizations

Degradation Compound Degradation Hydrolysis Hydrolysis Hydrolysis->Degradation Oxidation Oxidation Oxidation->Degradation Photolysis Photolysis Photolysis->Degradation Thermal Thermal Degradation Thermal->Degradation Moisture Moisture/Humidity Moisture->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Light Light (UV/Visible) Light->Photolysis Temperature High Temperature Temperature->Thermal

Caption: Key factors leading to compound degradation.

Start Compound Received SelectContainer Select Appropriate Container Start->SelectContainer Label Label Clearly SelectContainer->Label Aliquot Aliquot into Single-Use Volumes Label->Aliquot Storage Store Under Recommended Conditions Aliquot->Storage Inventory Update Inventory Storage->Inventory Use Retrieve for Use Inventory->Use

Caption: Workflow for proper compound handling and storage.

Start Suspected Compound Degradation Visual Visual Inspection: Precipitate or Color Change? Start->Visual YesVisual Precipitation/Discoloration Observed Visual->YesVisual Yes NoVisual No Visual Change Visual->NoVisual No TroubleshootSolubility Troubleshoot Solubility and Storage Conditions YesVisual->TroubleshootSolubility Potency Loss of Potency in Assay? NoVisual->Potency YesPotency Potency Loss Confirmed Potency->YesPotency Yes NoPotency No Potency Loss Potency->NoPotency No HPLC Perform Stability-Indicating HPLC Analysis YesPotency->HPLC TroubleshootAssay Troubleshoot Other Assay Parameters NoPotency->TroubleshootAssay DegradationConfirmed Degradation Confirmed: New Peaks Present HPLC->DegradationConfirmed Degradation Products Found NoDegradation No Degradation Detected HPLC->NoDegradation No Degradation Products Found DegradationConfirmed->TroubleshootSolubility TroubleshootSolubility->HPLC

References

Validation & Comparative

Comparative Analysis of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride and Alternative Alpha-2 Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride, a potent and selective alpha-2 adrenoceptor agonist, with other commercially available alternatives in the same class. The information presented herein is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs by providing key analytical data, performance metrics, and detailed experimental protocols.

Overview of Compounds

This compound is a structural analog of ephedrine and is utilized in pharmaceutical research and chemical synthesis.[1] Its primary mechanism of action is through the activation of alpha-2 adrenergic receptors, which are G protein-coupled receptors involved in regulating neurotransmitter release. This action leads to various physiological effects, including sedation, analgesia, and a reduction in blood pressure.

For a comprehensive evaluation, this guide compares this compound with four widely used alpha-2 adrenoceptor agonists: Clonidine, Guanfacine, Tizanidine, and Dexmedetomidine.

Certificate of Analysis: A Comparative Summary

ParameterThis compoundClonidine hydrochlorideGuanfacine hydrochlorideTizanidine hydrochlorideDexmedetomidine hydrochloride
CAS Number 103565-40-8[2]4205-91-829110-48-364461-82-1145108-58-3
Molecular Formula C₁₁H₁₆ClNO₂[2]C₉H₁₀Cl₃N₃C₉H₁₀Cl₃N₂OC₉H₉Cl₂N₅SC₁₃H₁₇ClN₂
Molecular Weight 229.7 g/mol [2]266.55 g/mol 282.55 g/mol 290.76 g/mol 236.74 g/mol
Appearance White to off-white solidWhite or almost white crystalline powderWhite to off-white crystalline powderWhite to off-white crystalline powderWhite or almost white powder
Purity (Typical) ≥95% - 98+%[3]≥99%≥98%≥98%≥98%
Identification Conforms to structure (NMR, MS)Conforms to structure (IR, UV)Conforms to structure (HPLC, NMR)Conforms to structure (IR, UV)Conforms to structure (NMR, MS)

Performance Comparison: Preclinical Efficacy

The performance of these alpha-2 adrenoceptor agonists can be compared across several key preclinical assays that measure their intended pharmacological effects.

AssayThis compoundClonidineGuanfacineTizanidineDexmedetomidine
Alpha-2 Adrenoceptor Binding Affinity Data not availableHigh affinity (Kd = 51 nM for non-adrenergic sites)[4]High affinityBinds to α2-receptorsHighly selective for α2-receptors (1620:1 vs α1)[5]
Blood Pressure Reduction Expected to lower blood pressureEffective in lowering blood pressureEffective in lowering blood pressure[6][7][8]Less effect on blood pressure compared to clonidineBiphasic effect; can cause transient hypertension at high doses[5]
Muscle Relaxation (Rotarod Test) Data not availableInduces muscle relaxationInduces muscle relaxationEffective in inducing muscle relaxation[9]Induces muscle relaxation
Sedation Expected to have sedative effectsSedative effects observedSedative effects observed[10]Sedative effects observedPotent sedative effects[11][12][13][14][15]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. This section outlines common experimental protocols for evaluating the performance of alpha-2 adrenoceptor agonists.

Alpha-2 Adrenoceptor Binding Assay

This assay determines the affinity of a compound for the alpha-2 adrenergic receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing alpha-2 adrenergic receptors.

  • Radioligand Binding: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-clonidine or [³H]-Rauwolscine) and varying concentrations of the test compound.[16]

  • Incubation and Filtration: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the equilibrium dissociation constant (Ki).

G cluster_prep Membrane Preparation cluster_binding Binding Assay cluster_analysis Data Analysis A Tissue/Cell Homogenization B Centrifugation A->B C Membrane Pellet Resuspension B->C D Incubate Membranes with Radioligand and Test Compound C->D E Rapid Filtration D->E F Wash Filters E->F G Scintillation Counting F->G H Calculate IC50 and Ki G->H

Workflow for Alpha-2 Adrenoceptor Binding Assay.
In Vivo Blood Pressure Measurement in Rodents

This protocol is used to assess the antihypertensive effects of the compounds.

Protocol:

  • Animal Acclimatization: Acclimate rodents (e.g., spontaneously hypertensive rats) to the testing environment and blood pressure measurement apparatus.

  • Baseline Measurement: Record baseline systolic and diastolic blood pressure and heart rate using a non-invasive tail-cuff method or telemetry.

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-Dose Measurement: Measure blood pressure and heart rate at regular intervals after compound administration.

  • Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each group and compare the effects of the test compound to the vehicle control.

G A Animal Acclimatization B Baseline Blood Pressure and Heart Rate Measurement A->B C Randomization to Treatment Groups B->C D Compound/Vehicle Administration C->D E Post-Dose Blood Pressure and Heart Rate Monitoring D->E F Data Analysis and Comparison E->F

Workflow for In Vivo Blood Pressure Measurement.
Rotarod Test for Muscle Relaxation

The rotarod test is a widely used method to evaluate motor coordination and the muscle relaxant effects of a compound.[9][17][18]

Protocol:

  • Animal Training: Train mice or rats to walk on a rotating rod at a constant or accelerating speed.

  • Baseline Measurement: Record the latency to fall from the rotarod for each animal before treatment.

  • Compound Administration: Administer the test compound or vehicle control.

  • Post-Dose Testing: At the time of expected peak effect, place the animals back on the rotarod and measure the latency to fall.[9]

  • Data Analysis: Compare the mean latency to fall between the treated and control groups. A significant decrease in latency indicates a muscle relaxant effect.

G A Animal Training on Rotarod B Baseline Latency to Fall Measurement A->B C Compound/Vehicle Administration B->C D Post-Dose Latency to Fall Measurement C->D E Statistical Analysis of Results D->E

Workflow for Rotarod Test.

Signaling Pathway

The activation of alpha-2 adrenergic receptors by agonists like this compound initiates a signaling cascade that leads to the observed physiological effects.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Agonist Alpha-2 Agonist Receptor Alpha-2 Adrenergic Receptor Agonist->Receptor G_Protein Gi/o Protein Activation Receptor->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Ion_Channel Modulation of Ion Channels G_Protein->Ion_Channel cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Physiological_Effect Sedation, Analgesia, Blood Pressure Reduction cAMP->Physiological_Effect Neurotransmitter_Release Reduced Neurotransmitter Release Ion_Channel->Neurotransmitter_Release Neurotransmitter_Release->Physiological_Effect

Alpha-2 Adrenergic Receptor Signaling Pathway.

Conclusion

This compound is a valuable research tool within the class of alpha-2 adrenoceptor agonists. While detailed public data on its performance is limited, its structural similarity to other compounds in this class suggests it will exhibit comparable effects on blood pressure, muscle relaxation, and sedation. The provided experimental protocols offer a framework for researchers to directly compare the efficacy of this compound with established alternatives like Clonidine, Guanfacine, Tizanidine, and Dexmedetomidine. The choice of compound will ultimately depend on the specific requirements of the research, including desired potency, selectivity, and pharmacokinetic profile.

References

Comparative Guide to Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride and its Alternatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data and potential applications of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of experimental spectral data for this specific compound, this guide utilizes predicted data alongside experimental data for commercially available structural analogs to offer a valuable resource for researchers.

Introduction

This compound is a bifunctional molecule containing both an amine and an ester group. This structure makes it a versatile building block in the synthesis of various pharmaceutical compounds and research chemicals. Its utility lies in the ability to selectively react at either the amino or ester functionality, allowing for the construction of more complex molecules. This guide compares its predicted spectral characteristics with the experimental data of two commercially available, structurally related compounds: Tranexamic acid methyl ester hydrochloride and Methyl 4-(aminomethyl)benzoate hydrochloride. These alternatives share key functional groups and are often used in similar research and development areas, such as the synthesis of enzyme inhibitors and receptor ligands.

Spectral Data Comparison

The following tables summarize the predicted spectral data for this compound and the available experimental data for its alternatives.

Predicted Spectral Data for this compound
Spectral Data Type Predicted Values
¹H NMR (ppm) ~7.3 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~3.9 (s, 2H, -CH₂-NH₃⁺), ~3.6 (s, 3H, -OCH₃), ~2.9 (t, 2H, Ar-CH₂-), ~2.6 (t, 2H, -CH₂-COO)
¹³C NMR (ppm) ~173 (C=O), ~139 (Ar-C), ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~51 (-OCH₃), ~45 (-CH₂-NH₃⁺), ~35 (Ar-CH₂-), ~30 (-CH₂-COO)
IR (cm⁻¹) ~3000-2800 (N-H stretch), ~1730 (C=O stretch), ~1610, 1515 (C=C aromatic stretch), ~1250 (C-O stretch)
Mass Spectrum (m/z) Predicted Molecular Ion (M⁺): 193.11 (for free base). Key fragments: [M-OCH₃]⁺, [M-COOCH₃]⁺, [CH₂C₆H₄CH₂CH₂COOCH₃]⁺
Experimental Spectral Data for Alternative Compounds
Compound ¹H NMR (ppm) ¹³C NMR (ppm) IR (cm⁻¹) Mass Spectrum (m/z)
Tranexamic acid methyl ester hydrochloride Data not readily available in searched literature.Data not readily available in searched literature.Available from suppliers, typically showing N-H, C=O, and C-O stretches.Molecular Ion (M⁺): 171.12 (for free base).[1]
Methyl 4-(aminomethyl)benzoate hydrochloride Available from suppliers.Available from suppliers.KBr disc: 3010, 2953, 1721, 1613, 1438, 1284, 1113 cm⁻¹.[2]Molecular Ion (M⁺): 165.08 (for free base).[3]

Experimental Protocols

General Protocol for Amide Coupling:

  • Dissolution: Dissolve this compound (1 equivalent) and a carboxylic acid of interest (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired amide.

Visualization of a General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a derivative from this compound.

G General Workflow for Amide Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve Reactants (Amine & Carboxylic Acid) in Solvent B Add Coupling Agent (e.g., HATU) A->B C Add Base (e.g., DIPEA) B->C D Stir at Room Temperature (2-12 hours) C->D E Monitor Progress (TLC or LC-MS) D->E F Dilute and Wash (Acid, Base, Brine) E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product (NMR, MS, IR) H->I

Caption: General workflow for amide synthesis.

Signaling Pathways and Logical Relationships

In drug development, understanding how a molecule interacts with biological systems is crucial. While specific signaling pathway involvement for this compound is not defined, its derivatives are often designed to target specific enzymes or receptors. The following diagram illustrates a simplified, hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

G Hypothetical Signaling Pathway Inhibition cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response A External Signal (e.g., Growth Factor) B Receptor Activation A->B C Kinase 1 B->C D Kinase 2 C->D E Transcription Factor Activation D->E F Gene Expression & Cellular Effect E->F Inhibitor Derivative of Methyl 3-(4-(aminomethyl)phenyl) propanoate Inhibitor->D

Caption: Hypothetical signaling pathway inhibition.

Conclusion

This compound represents a valuable scaffold for the synthesis of novel compounds in drug discovery. While experimental spectral data for this specific molecule is scarce, predictive methods and comparison with structural analogs provide a solid foundation for its characterization and use. The provided general experimental protocol and workflow diagrams offer a starting point for researchers looking to incorporate this and similar building blocks into their synthetic strategies. Further experimental validation of the predicted spectral data is encouraged to build a more comprehensive understanding of this compound's properties.

References

A Comparative Analysis of Methyl 3-(aminomethyl)phenyl)propanoate Isomers: Ortho vs. Meta vs. Para

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the para-, meta-, and ortho-isomers of Methyl 3-(aminomethyl)phenyl)propanoate. While experimental data on the biological activities of the ortho- and meta-isomers are limited in publicly available literature, this document summarizes the known physicochemical properties and provides a framework for their comparative biological evaluation based on established principles of structure-activity relationships. Detailed experimental protocols for key biological assays are also presented to facilitate further research.

Physicochemical Properties

The position of the aminomethyl group on the phenyl ring influences the physicochemical properties of the isomers, which in turn can affect their pharmacokinetic and pharmacodynamic profiles.

PropertyMethyl 3-(4-(aminomethyl)phenyl)propanoate (para-isomer)Methyl 3-(3-(aminomethyl)phenyl)propanoate (meta-isomer)Methyl 3-(2-(aminomethyl)phenyl)propanoate (ortho-isomer)
Molecular Formula C₁₁H₁₅NO₂C₁₁H₁₅NO₂C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol 193.24 g/mol 193.24 g/mol
CAS Number 100511-78-2100511-83-9Not available
Predicted LogP 1.31.31.3
Predicted pKa (Amine) 9.59.39.1
Predicted Boiling Point 314.6 °C314.6 °C314.6 °C
Predicted Melting Point 63.7 °C58.2 °C60.1 °C

Note: Predicted values are computationally generated and may differ from experimental values.

Comparative Biological Activity

Biological ActivityMethyl 3-(4-(aminomethyl)phenyl)propanoate (para-isomer)Methyl 3-(3-(aminomethyl)phenyl)propanoate (meta-isomer)Methyl 3-(2-(aminomethyl)phenyl)propanoate (ortho-isomer)
GABA Receptor Binding Affinity (Kᵢ) Data Not AvailableData Not AvailableData Not Available
Cytotoxicity (IC₅₀) Data Not AvailableData Not AvailableData Not Available
Anti-inflammatory Activity (IC₅₀ for NO inhibition) Data Not AvailableData Not AvailableData Not Available

Discussion of Potential Biological Activity Differences

The aminomethylphenylpropanoate scaffold is structurally related to molecules known to interact with neurotransmitter receptors, such as GABA receptors. The primary amine can act as a protonated, positively charged group at physiological pH, potentially interacting with anionic sites on target proteins. The ester group can participate in hydrogen bonding.

  • GABA Receptor Modulation: The varying distances and angles between the amine and ester functionalities in the ortho-, meta-, and para-isomers will likely result in different binding modes and affinities for GABA receptor subtypes. The para-isomer, with its more linear and extended structure, might favor binding to certain receptor pockets, while the more compact ortho-isomer could exhibit selectivity for others. The meta-isomer presents an intermediate geometry. It is plausible that one isomer may act as an agonist, another as an antagonist, or they may exhibit varying potencies as positive or negative allosteric modulators.[1]

  • Cytotoxicity: The cytotoxicity of aniline derivatives is known to be influenced by the position of substituents.[2][3] Metabolic activation of the amino group can lead to reactive intermediates. The steric and electronic environment around the aminomethyl group in each isomer will affect its susceptibility to metabolic enzymes, potentially leading to differences in their cytotoxic profiles. For instance, studies on chloroanilines have shown that the para-isomer can exhibit higher toxicity than the ortho- and meta-isomers.[4]

  • Anti-inflammatory Activity: Phenylalkanoic acid derivatives are known to possess anti-inflammatory properties.[5] The anti-inflammatory effects of these isomers could be mediated through various mechanisms, including the inhibition of inflammatory mediators like nitric oxide (NO). The different electronic distributions and steric hindrances of the isomers could influence their ability to interact with enzymes such as nitric oxide synthase.

Experimental Protocols

To elucidate the comparative biological activities of these isomers, the following experimental protocols are recommended.

GABA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compounds for the GABA_A receptor.

Materials:

  • Rat whole brain membranes (prepared or commercially available)

  • [³H]-Muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • Test compounds (ortho-, meta-, para-isomers)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Thaw frozen rat brain membranes on ice and resuspend in binding buffer.

  • In a 96-well plate, add binding buffer, [³H]-Muscimol (final concentration ~1-5 nM), and varying concentrations of the test compound or GABA (for non-specific binding).

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at 4°C for 30-60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding (in the presence of excess GABA) from total binding.

  • Determine the IC₅₀ value for each test compound and calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability and can be used to determine the cytotoxic potential of the isomers.

Materials:

  • Human cell line (e.g., HEK293, SH-SY5Y)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (ortho-, meta-, para-isomers) and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds (ortho-, meta-, para-isomers)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a non-stimulated control.

  • Incubate for 18-24 hours.

  • Collect the cell culture supernatant.

  • In a new 96-well plate, mix the supernatant with an equal volume of Griess Reagent (pre-mixed Part A and Part B).

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage inhibition of NO production for each compound concentration and determine the IC₅₀ value.

Visualizations

Putative GABA Receptor Signaling Pathway

GABA_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->GABA_vesicle Triggers GABA_A_Receptor GABA_A Receptor (Cl⁻ Channel) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to GABA->GABA_A_Receptor Binds Isomer Isomer (Modulator) Isomer->GABA_A_Receptor Modulates Experimental_Workflow cluster_synthesis Compound Preparation cluster_in_vitro In Vitro Biological Evaluation cluster_data Data Analysis Synthesis Synthesis of Ortho, Meta, Para Isomers Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification GABA_Assay GABA Receptor Binding Assay Purification->GABA_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Purification->Cytotoxicity_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (NO Production) Purification->Anti_Inflammatory_Assay IC50_Ki Determine IC₅₀ / Kᵢ Values GABA_Assay->IC50_Ki Cytotoxicity_Assay->IC50_Ki Anti_Inflammatory_Assay->IC50_Ki SAR_Analysis Structure-Activity Relationship Analysis IC50_Ki->SAR_Analysis

References

Comparative analysis of different synthetic routes to Methyl 3-(4-(aminomethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Intermediate

Methyl 3-(4-(aminomethyl)phenyl)propanoate is a valuable building block in medicinal chemistry and drug development, frequently incorporated into the synthesis of pharmacologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide provides a comparative analysis of two plausible synthetic routes to Methyl 3-(4-(aminomethyl)phenyl)propanoate, detailing experimental protocols and presenting quantitative data to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Heck Coupling ApproachRoute 2: Nitration and Reduction Approach
Starting Materials 4-Bromobenzaldehyde, Methyl acrylateMethyl 3-phenylpropanoate
Number of Steps 33
Key Reactions Heck Coupling, Catalytic Hydrogenation, Reductive AminationElectrophilic Nitration, Catalytic Hydrogenation, Diazotization/Cyanation & Reduction
Overall Yield (Projected) Moderate to GoodModerate
Reagent Toxicity/Handling Palladium catalyst, Hydrazine (in Wolff-Kishner alternative)Concentrated nitric and sulfuric acids, Sodium nitrite, Copper(I) cyanide
Scalability Potentially high, dependent on catalyst efficiency and costGenerally scalable, with safety considerations for nitration and diazotization

Route 1: Synthesis via Heck Coupling of 4-Bromobenzaldehyde

This route builds the carbon skeleton of the target molecule early in the sequence through a palladium-catalyzed Heck coupling reaction, followed by functional group manipulations to introduce the aminomethyl group.

Logical Workflow of Route 1

Route1 A 4-Bromobenzaldehyde B Methyl 3-(4-formylphenyl)acrylate A->B Heck Coupling (Pd(OAc)2, P(o-tol)3, Et3N) C Methyl 3-(4-formylphenyl)propanoate B->C Catalytic Hydrogenation (H2, Pd/C) D Methyl 3-(4-(aminomethyl)phenyl)propanoate C->D Reductive Amination (NH3, H2, Raney Ni)

Caption: Synthetic workflow for Route 1.

Experimental Protocols for Route 1

Step 1: Synthesis of Methyl 3-(4-formylphenyl)acrylate (Heck Coupling)

  • Materials: 4-Bromobenzaldehyde, methyl acrylate, palladium(II) acetate (Pd(OAc)₂), tri(o-tolyl)phosphine (P(o-tol)₃), triethylamine (Et₃N), and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Procedure: To a solution of 4-bromobenzaldehyde (1 equivalent) in DMF are added methyl acrylate (1.2 equivalents), triethylamine (1.5 equivalents), palladium(II) acetate (0.02 equivalents), and tri(o-tolyl)phosphine (0.04 equivalents). The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 100°C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Expected Yield: 70-85%.

Step 2: Synthesis of Methyl 3-(4-formylphenyl)propanoate (Catalytic Hydrogenation of Alkene)

  • Materials: Methyl 3-(4-formylphenyl)acrylate, 10% Palladium on carbon (Pd/C), and a solvent such as ethanol or ethyl acetate.

  • Procedure: Methyl 3-(4-formylphenyl)acrylate (1 equivalent) is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 10% Pd/C (typically 5-10 mol%) is added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1-3 atm) at room temperature until the starting material is consumed (monitored by TLC or GC). The reaction mixture is then filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford the product.

  • Expected Yield: >95%.

Step 3: Synthesis of Methyl 3-(4-(aminomethyl)phenyl)propanoate (Reductive Amination)

  • Materials: Methyl 3-(4-formylphenyl)propanoate, ammonia (or a source thereof like ammonium acetate), a reducing agent such as hydrogen gas with a catalyst (e.g., Raney® Nickel or Platinum on carbon), or a hydride reagent like sodium cyanoborohydride (NaBH₃CN).

  • Procedure (Catalytic Hydrogenation Approach): Methyl 3-(4-formylphenyl)propanoate (1 equivalent) is dissolved in a solution of ammonia in methanol. A catalytic amount of Raney® Nickel (slurry in water, washed with methanol) is added. The mixture is hydrogenated in a high-pressure autoclave under a hydrogen atmosphere (50-100 atm) at 80-120°C. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is purified by distillation or column chromatography.

  • Expected Yield: 60-80%.

Route 2: Synthesis via Nitration of Methyl 3-phenylpropanoate

This route starts with the readily available methyl 3-phenylpropanoate and introduces the required functionality at the para-position of the benzene ring through a series of functional group interconversions.

Logical Workflow of Route 2

Route2 A Methyl 3-phenylpropanoate B Methyl 3-(4-nitrophenyl)propanoate A->B Nitration (HNO3, H2SO4) C Methyl 3-(4-aminophenyl)propanoate B->C Catalytic Hydrogenation (H2, Pd/C) D Methyl 3-(4-(aminomethyl)phenyl)propanoate C->D Diazotization, Cyanation (NaNO2, HCl; CuCN) then Reduction (H2, Raney Ni)

Caption: Synthetic workflow for Route 2.

Experimental Protocols for Route 2

Step 1: Synthesis of Methyl 3-(4-nitrophenyl)propanoate (Nitration)

  • Materials: Methyl 3-phenylpropanoate, concentrated nitric acid (HNO₃), and concentrated sulfuric acid (H₂SO₄).

  • Procedure: Methyl 3-phenylpropanoate (1 equivalent) is slowly added to concentrated sulfuric acid at 0°C. A pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) is then added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The mixture is then poured onto crushed ice, and the precipitated product is collected by filtration, washed with cold water until neutral, and dried. The crude product can be purified by recrystallization from ethanol.

  • Expected Yield: 80-90%.[1][2][3]

Step 2: Synthesis of Methyl 3-(4-aminophenyl)propanoate (Catalytic Hydrogenation of Nitro Group)

  • Materials: Methyl 3-(4-nitrophenyl)propanoate, 10% Palladium on carbon (Pd/C), and a solvent such as methanol or ethanol.

  • Procedure: Methyl 3-(4-nitrophenyl)propanoate (1 equivalent) is dissolved in methanol in a hydrogenation vessel. A catalytic amount of 10% Pd/C (5-10 mol%) is added. The vessel is purged with hydrogen and the reaction is stirred under a hydrogen atmosphere (1-3 atm) at room temperature.[4] Upon completion of the reaction (monitored by TLC), the catalyst is removed by filtration through Celite®, and the solvent is evaporated under reduced pressure to give the desired amine.[4]

  • Expected Yield: >95%.[4]

Step 3: Synthesis of Methyl 3-(4-(aminomethyl)phenyl)propanoate (via Sandmeyer and Reduction)

  • Part A: Diazotization and Cyanation (Sandmeyer Reaction):

    • Materials: Methyl 3-(4-aminophenyl)propanoate, sodium nitrite (NaNO₂), hydrochloric acid (HCl), and copper(I) cyanide (CuCN).

    • Procedure: Methyl 3-(4-aminophenyl)propanoate (1 equivalent) is dissolved in aqueous hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, keeping the temperature below 5°C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide in aqueous sodium cyanide at 60-70°C. The reaction mixture is stirred for 1-2 hours and then extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated to give methyl 3-(4-cyanophenyl)propanoate.

    • Expected Yield: 60-75%.

  • Part B: Reduction of the Nitrile:

    • Materials: Methyl 3-(4-cyanophenyl)propanoate, hydrogen gas, and a catalyst such as Raney® Nickel or a rhodium-based catalyst.

    • Procedure: Methyl 3-(4-cyanophenyl)propanoate is dissolved in a suitable solvent (e.g., methanol saturated with ammonia) and hydrogenated in the presence of Raney® Nickel at high pressure (50-100 atm) and elevated temperature (80-100°C). After catalyst filtration and solvent removal, the product is purified.

    • Expected Yield: 70-90%.

Conclusion

Both presented routes offer viable pathways to Methyl 3-(4-(aminomethyl)phenyl)propanoate.

Route 1 is attractive due to the potentially high yields of the Heck coupling and the subsequent alkene hydrogenation. However, the final reductive amination step might require optimization to achieve high yields and may involve high-pressure equipment. The use of a palladium catalyst is a cost consideration for large-scale synthesis.

Route 2 utilizes classical and well-established reactions. The nitration and nitro group reduction steps are typically high-yielding. The main drawback is the multi-step conversion of the amino group to the aminomethyl group, which involves toxic reagents like cyanides and may result in a lower overall yield.

The choice between these routes will depend on the specific requirements of the researcher, including scale, available equipment, cost considerations, and safety protocols. For smaller-scale laboratory synthesis, Route 1 might be more direct if the reductive amination can be optimized. For larger-scale production where cost and the handling of hazardous reagents are primary concerns, further optimization of Route 2 or the development of an alternative for the final step might be more practical.

References

Comparative Reactivity Analysis: Methyl 3-(4-(aminomethyl)phenyl)propanoate and Analogues in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of bifunctional molecules is paramount for the efficient synthesis of novel therapeutics. This guide provides a comprehensive comparison of the reactivity of Methyl 3-(4-(aminomethyl)phenyl)propanoate with analogous reagents, focusing on the two primary reactive centers: the benzylic amine and the methyl ester. The analysis is supported by experimental data and detailed protocols to inform reaction design and optimization.

Methyl 3-(4-(aminomethyl)phenyl)propanoate incorporates a primary benzylic amine and a methyl ester, two functional groups of significant interest in medicinal chemistry. The amine serves as a key nucleophile for amide bond formation, a cornerstone of many pharmaceutical structures. The ester provides a handle for further derivatization, including hydrolysis to the corresponding carboxylic acid or amidation. The interplay of these two groups, influenced by their electronic communication through the phenyl ring, dictates the molecule's overall reactivity profile.

Amine Reactivity: A Comparative Study of N-Acylation

The nucleophilicity of the primary amine in Methyl 3-(4-(aminomethyl)phenyl)propanoate is a critical parameter in its synthetic applications, particularly in acylation reactions to form amides. The reactivity of this benzylic amine is influenced by the electronic nature of the substituent at the para position—in this case, a methyl propanoate group. To contextualize its reactivity, we compare it with other para-substituted benzylamines.

The basicity of an amine, quantified by its pKa value, is a strong indicator of its nucleophilicity. Electron-donating groups (EDGs) on the phenyl ring increase the electron density on the nitrogen atom, making the amine more basic and generally more nucleophilic. Conversely, electron-withdrawing groups (EWGs) decrease basicity and nucleophilicity. The methyl 3-propanoate group is weakly electron-withdrawing through inductive effects, which is expected to slightly decrease the basicity of the aminomethyl group compared to unsubstituted benzylamine.

Compoundpara-SubstituentpKa of Conjugate AcidRelative Reactivity in Acylation
Methyl 3-(4-(aminomethyl)phenyl)propanoate-CH₂CH₂COOCH₃~9.2 (estimated)Baseline
4-Methoxybenzylamine-OCH₃9.67Higher
Benzylamine-H9.34Slightly Higher
4-Chlorobenzylamine-Cl9.14Lower
4-Nitrobenzylamine-NO₂8.70Significantly Lower

Note: The pKa value for Methyl 3-(4-(aminomethyl)phenyl)propanoate is an estimate based on the electronic effect of the substituent. Actual experimental values may vary.

Ester Reactivity: A Comparative Study of Alkaline Hydrolysis

The susceptibility of the methyl ester in Methyl 3-(4-(aminomethyl)phenyl)propanoate to hydrolysis is another key aspect of its chemical behavior. Alkaline hydrolysis, or saponification, is a common transformation in drug development to unmask a carboxylic acid for further conjugation or to improve solubility. The rate of this reaction is sensitive to the electronic effects of substituents on the phenyl ring.

Electron-withdrawing groups facilitate nucleophilic attack at the carbonyl carbon, thus accelerating the rate of hydrolysis. Conversely, electron-donating groups retard this reaction. The aminomethyl group at the para position is an electron-donating group, which is expected to decrease the rate of hydrolysis of the methyl ester compared to unsubstituted methyl 3-phenylpropanoate.

Compoundpara-SubstituentRelative Rate of Alkaline Hydrolysis (k_rel)
Methyl 3-(4-(aminomethyl)phenyl)propanoate-CH₂NH₂Baseline
Methyl 3-phenylpropanoate-HHigher
Methyl 3-(4-nitrophenyl)propanoate-NO₂Significantly Higher
Methyl 3-(4-methoxyphenyl)propanoate-OCH₃Lower

Note: The relative rates are qualitative predictions based on established electronic effects. Experimental kinetic data would be required for precise quantification.

Experimental Protocols

General Protocol for Competitive N-Acetylation of Benzylamines

This protocol allows for the direct comparison of the reactivity of different benzylamines towards an acylating agent.

Materials:

  • Methyl 3-(4-(aminomethyl)phenyl)propanoate

  • Alternative benzylamine (e.g., 4-methoxybenzylamine)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Internal standard (e.g., dodecane) for GC-MS analysis

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of Methyl 3-(4-(aminomethyl)phenyl)propanoate and the alternative benzylamine in DCM.

  • Add the internal standard.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents relative to the total moles of amines).

  • Slowly add acetic anhydride (0.5 equivalents relative to the total moles of amines) dropwise while stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and quenching with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Analyze the product mixture by GC-MS to determine the relative amounts of the two acetylated products.

General Protocol for Monitoring Alkaline Hydrolysis of Methyl Phenylpropanoates by HPLC

This protocol outlines a method to determine the rate of hydrolysis for different methyl phenylpropanoate derivatives.

Materials:

  • Methyl 3-(4-(aminomethyl)phenyl)propanoate or other substituted methyl 3-phenylpropanoate

  • Sodium hydroxide solution (e.g., 0.1 M)

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of the ester in the HPLC mobile phase solvent.

  • Initiate the hydrolysis by adding a known concentration of sodium hydroxide solution at a constant temperature.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by neutralizing the base with a small amount of acid (e.g., HCl).

  • Immediately inject the quenched sample into the HPLC system.

  • Monitor the disappearance of the ester peak and the appearance of the carboxylic acid peak over time.

  • Calculate the rate constant from the change in concentration of the ester as a function of time.[1]

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

N_Acylation_Pathway amine Benzylic Amine (Nucleophile) amide Amide Product amine->amide Nucleophilic Acyl Substitution acylating_agent Acylating Agent (e.g., Acetic Anhydride) acylating_agent->amide

Caption: N-Acylation of a benzylic amine.

Ester_Hydrolysis_Pathway ester Methyl Ester tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate hydroxide Hydroxide Ion (Nucleophile) hydroxide->tetrahedral_intermediate Nucleophilic Attack carboxylate Carboxylate Salt tetrahedral_intermediate->carboxylate Collapse of Intermediate methanol Methanol tetrahedral_intermediate->methanol

Caption: Alkaline hydrolysis of a methyl ester.

References

A Comparative Guide to the Inter-laboratory Analysis of Methyl 3-(4-(aminomethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a hypothetical inter-laboratory study designed to assess the analytical methods for the quantification of Methyl 3-(4-(aminomethyl)phenyl)propanoate. The objective is to offer a framework for evaluating the performance and reproducibility of common analytical techniques across different laboratories, a critical aspect for researchers, scientists, and professionals in drug development. The data presented is representative of typical performance characteristics for the described methods.

Hypothetical Inter-laboratory Study Design

An inter-laboratory study was designed involving three hypothetical laboratories (Lab A, Lab B, and Lab C). Each laboratory was provided with identical sample sets, including a solvent blank, a certified reference material (CRM) of Methyl 3-(4-(aminomethyl)phenyl)propanoate, and three quality control (QC) samples at low, medium, and high concentrations. The laboratories were tasked with performing quantitative analysis using their in-house validated methods, which included High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with Mass Spectrometry detection (HPLC-MS).

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance data from the participating laboratories for the analysis of Methyl 3-(4-(aminomethyl)phenyl)propanoate.

Table 1: Method Performance for Methyl 3-(4-(aminomethyl)phenyl)propanoate Certified Reference Material (CRM)

ParameterLab A (HPLC-UV)Lab B (HPLC-MS)Lab C (HPLC-UV)
Linearity (R²) > 0.997> 0.999> 0.996
Accuracy (% Recovery) 99.2%100.8%98.5%
Precision (RSD %) 1.8%0.9%2.3%
LOD (µg/mL) 0.80.051.0
LOQ (µg/mL) 2.50.153.0

Table 2: Inter-laboratory Results for Spiked Quality Control (QC) Samples (µg/mL)

QC LevelSpiked Concentration (µg/mL)Lab A (Measured Conc. ± SD)Lab B (Measured Conc. ± SD)Lab C (Measured Conc. ± SD)
Low 54.9 ± 0.25.1 ± 0.14.8 ± 0.3
Medium 5050.8 ± 1.149.7 ± 0.551.2 ± 1.5
High 10098.9 ± 2.0100.2 ± 0.897.9 ± 2.5

Experimental Protocols

The following are generalized experimental protocols representative of the methods used in this inter-laboratory comparison.

Sample Preparation
  • Thawing: Frozen plasma samples containing Methyl 3-(4-(aminomethyl)phenyl)propanoate were thawed to room temperature.

  • Internal Standard Addition: An internal standard solution (e.g., a structurally similar and stable isotope-labeled compound) was added to each sample.

  • Protein Precipitation & Extraction: Proteins were precipitated by the addition of a three-fold volume of ice-cold acetonitrile. The mixture was vortexed for one minute to ensure thorough mixing.

  • Centrifugation: The samples were centrifuged at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant was carefully transferred to a new tube.

  • Final Preparation: The supernatant was evaporated to dryness under a gentle stream of nitrogen and the residue was reconstituted in the mobile phase for HPLC analysis.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 230 nm.

  • Quantification: Based on the peak area of Methyl 3-(4-(aminomethyl)phenyl)propanoate relative to the internal standard, plotted against a calibration curve.

High-Performance Liquid Chromatography with Mass Spectrometry Detection (HPLC-MS)
  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Methyl 3-(4-(aminomethyl)phenyl)propanoate and the internal standard.

  • Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing thaw Thaw Sample add_is Add Internal Standard thaw->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer dry_reconstitute Dry & Reconstitute transfer->dry_reconstitute hplc_uv HPLC-UV Analysis dry_reconstitute->hplc_uv Inject hplc_ms HPLC-MS Analysis dry_reconstitute->hplc_ms Inject quant_uv Quantification (UV) hplc_uv->quant_uv quant_ms Quantification (MS) hplc_ms->quant_ms report Reporting quant_uv->report quant_ms->report Logical_Relationship cluster_labs Participating Laboratories cluster_params Performance Parameters study Inter-laboratory Study lab_a Lab A (HPLC-UV) study->lab_a lab_b Lab B (HPLC-MS) study->lab_b lab_c Lab C (HPLC-UV) study->lab_c linearity Linearity lab_a->linearity accuracy Accuracy lab_a->accuracy precision Precision lab_a->precision lod_loq LOD/LOQ lab_a->lod_loq lab_b->linearity lab_b->accuracy lab_b->precision lab_b->lod_loq lab_c->linearity lab_c->accuracy lab_c->precision lab_c->lod_loq comparison Method Comparison linearity->comparison accuracy->comparison precision->comparison lod_loq->comparison

Safety Operating Guide

Proper Disposal of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliant disposal of this chemical compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the presence of an amine hydrochloride group, this compound may possess corrosive and irritant properties. The methyl ester functional group may also contribute to its chemical reactivity. Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

Potential Hazard Recommended Personal Protective Equipment (PPE)
Skin and Eye Irritation/Corrosion Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are essential to prevent skin and eye contact.[1][2]
Inhalation of Dust/Aerosols A NIOSH-approved respirator may be necessary, especially when handling the solid form or if dust generation is likely.[1][2]
Unknown Toxicity As the toxicological properties have not been thoroughly investigated, it is prudent to handle this compound with caution in a well-ventilated area or a fume hood.

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound should be managed as hazardous chemical waste unless a formal hazard assessment by a qualified professional determines otherwise.[3][4]

1. Waste Identification and Segregation:

  • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".[4]

  • Do not mix this waste with other chemical waste streams to avoid incompatible reactions.[3] Store waste in a designated, well-ventilated, and secure area.

2. Containerization:

  • Use a sturdy, leak-proof, and chemically compatible container with a secure screw-top cap.[3][5]

  • Ensure the container is in good condition, free from cracks or leaks.[4]

3. Preparing for Disposal:

  • For solid waste: Collect the solid chemical in its designated waste container.

  • For solutions: If the compound is in solution, do not dispose of it down the drain.[3] Collect the solution in a designated liquid waste container.

  • For empty containers: Triple-rinse the empty container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[4][6] After thorough rinsing and drying, deface the label and dispose of the container as regular trash, if permitted by your institution's policies.[3][6]

4. Arranging for Pickup and Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[4]

  • Provide them with accurate information about the waste, including the chemical name and quantity.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the disposal of a research chemical where a specific Safety Data Sheet is not available.

DisposalWorkflow start Start: Chemical for Disposal (this compound) sds_check Is a specific Safety Data Sheet (SDS) available for this exact compound? start->sds_check sds_yes Follow specific disposal instructions in Section 13 of the SDS. sds_check->sds_yes Yes sds_no No specific SDS found. Proceed with caution. sds_check->sds_no No end End: Compliant Disposal sds_yes->end hazard_assessment Conduct a hazard assessment based on chemical structure and similar compounds. sds_no->hazard_assessment waste_determination Is the waste determined to be non-hazardous by a qualified professional? hazard_assessment->waste_determination non_hazardous_disposal Follow institutional procedures for non-hazardous chemical waste disposal. waste_determination->non_hazardous_disposal Yes hazardous_disposal Treat as hazardous waste. Follow institutional protocols. waste_determination->hazardous_disposal No non_hazardous_disposal->end contact_ehs Contact EHS and a licensed waste disposal company. hazardous_disposal->contact_ehs contact_ehs->end

References

Essential Safety and Logistical Information for Handling Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including hydrochloride salts of esters and amines, and general best practices for handling powdered chemical reagents in a laboratory setting. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personal safety and maintaining a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not available, its chemical structure suggests potential hazards associated with amine and hydrochloride salt functionalities. The powdered form of the chemical also presents a risk of aerosolization and inhalation. Therefore, a cautious and comprehensive approach to handling is warranted.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1][2][3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[1][4][5]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloving recommended)To prevent skin contact.[1][5] It is advisable to wear two pairs and change them frequently.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1][4][5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient.[2][6]

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Handling Chemical risk_assessment Conduct Risk Assessment start->risk_assessment locate_safety_equipment Locate Safety Shower & Eyewash risk_assessment->locate_safety_equipment don_ppe Don Required PPE locate_safety_equipment->don_ppe work_in_hood Work in Chemical Fume Hood don_ppe->work_in_hood weighing Weigh Solid in Hood work_in_hood->weighing transfer Transfer to Vessel weighing->transfer decontaminate Decontaminate Surfaces & Equipment transfer->decontaminate dispose_waste Dispose of Waste per Protocol decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe end End remove_ppe->end

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for both safety and the integrity of the experiment.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.[1]

  • Information Review: Review this safety guide and any other available chemical safety information.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and unobstructed.[1]

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in Table 1 before entering the designated handling area.[1][5]

Step 2: Weighing and Transfer

  • Work Area: All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation risks.[2][3][7]

  • Equipment Preparation: Gather all necessary equipment, such as spatulas, weigh boats, and the reaction vessel, and place them inside the fume hood.[2]

  • Weighing: Use a tared weigh boat on a balance placed inside the fume hood or a ventilated balance enclosure.[1][7] Handle the container with care to avoid generating dust.[2][7]

  • Transfer: Slowly and carefully transfer the weighed solid into the reaction vessel to prevent aerosolization.[7]

Step 3: Post-Handling and Cleanup

  • Decontamination: After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent or cleaning solution.[7]

  • Waste Disposal: Dispose of all contaminated waste as described in the disposal plan below.

  • PPE Removal: Remove your PPE in the correct order to avoid cross-contamination: first gloves, then the lab coat, and finally eye and face protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[4]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.[2]

Table 2: Waste Disposal Protocols

Waste TypeDisposal Procedure
Contaminated Solid Waste (e.g., gloves, weigh boats, pipette tips, paper towels) Place in a designated, clearly labeled hazardous waste container.[2]
Solutions Containing the Compound Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for non-halogenated organic waste unless mixed with halogenated solvents.[1]
Empty Chemical Container Rinse the container three times with an appropriate solvent. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposing of it according to your institution's guidelines for non-hazardous lab glass or plastic.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_streams Segregation cluster_disposal_actions Disposal Actions start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Contaminated Solids waste_type->solid_waste Solid liquid_waste Liquid Solution waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container rinse_container Triple Rinse, Collect Rinsate, Deface Label empty_container->rinse_container end Store in Satellite Accumulation Area solid_container->end liquid_container->end rinse_container->end

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.[3][4]

  • Segregation: Do not mix incompatible waste streams.[3]

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from general work areas.[1]

  • Consult EHS: Always follow your institution's specific hazardous waste disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride
Reactant of Route 2
Methyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.